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  • Product: (1-Phenylpyrrolidin-3-yl)methanamine
  • CAS: 910442-15-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structure Elucidation of (1-Phenylpyrrolidin-3-yl)methanamine

Abstract This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of (1-Phenylpyrrolidin-3-yl)methanamine, a chiral heterocyclic amine of interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of (1-Phenylpyrrolidin-3-yl)methanamine, a chiral heterocyclic amine of interest in medicinal chemistry and drug development.[1][2][3][4] This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance (NMR) spectroscopy to build a coherent and validated structural hypothesis. We delve into the causality behind experimental choices, emphasizing a self-validating system of orthogonal data analysis. The guide culminates in the critical step of stereochemical assignment, a crucial parameter for pharmacological assessment. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to ensure accurate and reproducible results.

Introduction: The Rationale for Structural Verification

(1-Phenylpyrrolidin-3-yl)methanamine is a substituted pyrrolidine, a class of saturated N-heterocycles that are privileged scaffolds in a vast number of pharmaceutical agents.[4] The precise arrangement of its constituent atoms—the connectivity, and critically, the stereochemistry at the C3 position—directly dictates its physicochemical properties and its interaction with biological targets. An unambiguous structural determination is therefore not merely an academic exercise; it is a foundational requirement for any further investigation, from chemical synthesis optimization to pharmacological profiling and regulatory submission.

This guide presents a logical workflow, beginning with the determination of the molecular formula and proceeding through the assembly of the molecular framework piece by piece, culminating in the confirmation of its three-dimensional structure.

The Elucidation Workflow: A Multi-Pronged Strategy

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and their collective interpretation provides a system of checks and balances that ensures a high-confidence assignment.

Elucidation_Workflow cluster_preliminary Initial Analysis cluster_nmr NMR Core Analysis cluster_stereo Stereochemistry cluster_final Confirmation MS High-Resolution MS H1_NMR 1H NMR MS->H1_NMR Molecular Formula IR FT-IR Spectroscopy IR->H1_NMR Functional Groups C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC Connectivity HMBC 2D HMBC HSQC->HMBC Final_Structure Final Confirmed Structure HMBC->Final_Structure Final Assembly Chiral_Chrom Chiral Chromatography Chiral_Chrom->Final_Structure Absolute Configuration MS_Fragmentation Parent [C11H16N2]+• m/z = 176 Frag1 [M-CH2NH2]+• m/z = 146 Parent->Frag1 Loss of aminomethyl radical Frag2 [C6H5N(CH2)]+ m/z = 104 Parent->Frag2 Ring cleavage Frag4 [C4H8N]+ m/z = 70 Parent->Frag4 Benzylic cleavage Frag3 [C7H7]+ m/z = 91 (Tropylium ion) Frag2->Frag3 Rearrangement

Caption: Predicted major fragmentation pathways for (1-Phenylpyrrolidin-3-yl)methanamine in EI-MS.

Ion (m/z)Proposed Structure/FragmentSignificance
176Molecular Ion (M⁺)Confirms molecular weight. Odd value consistent with Nitrogen Rule. [5][6]
146[M - CH₂NH₂]⁺Loss of the aminomethyl side chain, confirming its presence.
104[C₇H₈N]⁺Fragment containing the N-phenyl and part of the pyrrolidine ring.
91[C₇H₇]⁺Tropylium ion, characteristic of a benzyl-type moiety.
70[C₄H₈N]⁺Fragment corresponding to the pyrrolidine ring after benzylic cleavage.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides a rapid confirmation of the key functional groups present in the molecule. It is a complementary technique that validates the information inferred from MS and NMR.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300-3400N-H StretchPrimary Amine (-NH₂)Confirms the primary amine. Often appears as a doublet.
~3000-3100C-H StretchAromatic C-HIndicates the presence of the phenyl group.
~2850-2950C-H StretchAliphatic C-HConfirms the sp³ C-H bonds of the pyrrolidine and methylene groups.
~1600, ~1500C=C StretchAromatic RingCharacteristic absorptions for the phenyl ring.
~1600N-H Bend (Scissoring)Primary Amine (-NH₂)Further evidence for the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Puzzle

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework. [7]A combination of 1D and 2D NMR experiments is essential for an unambiguous assignment. [8]

¹H NMR: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling (neighboring protons).

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentRationale
~7.2-7.4Multiplet2HAr-H (ortho)Aromatic protons deshielded by the ring current.
~6.6-6.8Multiplet3HAr-H (meta, para)Protons influenced by the electron-donating nitrogen atom.
~3.0-3.6Multiplet4HH2, H5 (Pyrrolidine)Protons alpha to the nitrogen are deshielded.
~2.8-3.0Multiplet2H-CH₂NH₂Methylene protons adjacent to the primary amine.
~2.5-2.7Multiplet1HH3 (Pyrrolidine)Methine proton at the chiral center.
~1.8-2.2Multiplet2HH4 (Pyrrolidine)Aliphatic protons of the pyrrolidine ring. [9]
~1.5Broad Singlet2H-NH₂Amine protons; often broad and may exchange with D₂O.
¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH, CH₂, and CH₃ groups.

Chemical Shift (δ ppm)DEPT-135AssignmentRationale
~147Positive (Quaternary)C-ipso (Ar)Aromatic carbon directly attached to nitrogen.
~129PositiveCH (Ar)Aromatic CH carbons.
~116PositiveCH (Ar)Aromatic CH carbons.
~112PositiveCH (Ar)Aromatic CH carbons.
~54NegativeCH₂ (C2, C5)Pyrrolidine carbons alpha to nitrogen. [10]
~46NegativeCH₂ (-CH₂NH₂)Aminomethyl carbon.
~40PositiveCH (C3)Methine carbon at the chiral center.
~32NegativeCH₂ (C4)Pyrrolidine beta-carbon.
2D NMR: Establishing Connectivity

Two-dimensional NMR experiments are crucial for assembling the fragments identified by 1D NMR. [11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is used to trace the connectivity within the pyrrolidine ring and the aminomethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. [12]This definitively links the proton and carbon assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. [12]This is the key experiment for connecting the different spin systems, for example, linking the phenyl protons to the pyrrolidine ring carbons.

NMR_Correlations cluster_legend Legend COSY_leg COSY (H-H) HMBC_leg HMBC (H-C) Ar_H_ortho Ar-H(o) C2 C2 Ar_H_ortho->C2 HMBC (3J) Ar_C_ipso Ar-C(ipso) N1 N1 H2 H2 H3 H3 H2->H3 COSY C3 C3 H2->C3 HMBC (2J) CH2NH2_H CH2NH2-H H3->CH2NH2_H COSY CH2NH2_H->C3 HMBC (2J) CH2NH2_C CH2NH2-C

Caption: Key COSY and HMBC correlations for assembling the molecular structure.

Key HMBC Correlations for Final Assembly:

  • Correlation between the ortho protons of the phenyl ring and the C2/C5 carbons of the pyrrolidine ring confirms the N-phenyl substitution.

  • Correlations between the H3 methine proton and the aminomethyl carbon (-CH₂NH₂) confirms the side chain position.

  • Correlations between the aminomethyl protons (-CH₂NH₂) and the C3 and C4 carbons of the pyrrolidine ring further solidifies the connectivity.

Stereochemical Determination: The Final Frontier

The molecule possesses a single stereocenter at the C3 position, meaning it exists as a pair of enantiomers (R and S). Differentiating these is critical, as enantiomers often have vastly different pharmacological activities.

Primary Technique: Chiral Chromatography The most common and reliable method for separating and quantifying enantiomers is chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP). [13][14][15][] Causality: A CSP creates a chiral environment. The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, which have different interaction energies. This difference in stability leads to different retention times, allowing for their separation and quantification.

Alternative & Confirmatory Techniques:

  • NMR with Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs): Adding a chiral agent like Mosher's acid can convert the enantiomers into diastereomers, which may exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee). [13][17]* X-ray Crystallography: If a suitable single crystal of a salt (e.g., with tartaric acid) can be formed, X-ray diffraction provides the absolute, unambiguous determination of the stereochemistry. [13]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, DEPT-135, gCOSY, gHSQC, and gHMBC spectra on a 400 MHz or higher field NMR spectrometer. [18][19]4. Processing: Process the data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate ¹H signals, pick peaks for all spectra, and analyze cross-peaks in 2D spectra to establish correlations. [11][20]

Protocol 2: Chiral HPLC for Enantiomeric Separation
  • Column Selection: Choose a suitable Chiral Stationary Phase (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. [14]3. Method Development: Start with an isocratic method (e.g., 90:10 Hexane:IPA) at a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Optimization: Adjust the ratio of solvents to achieve baseline separation of the two enantiomeric peaks.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%).

Conclusion: A Validated Structure

By systematically applying and integrating the data from HRMS, IR, and a full suite of 1D and 2D NMR experiments, the planar structure of (1-Phenylpyrrolidin-3-yl)methanamine can be unequivocally determined. The initial HRMS provides the molecular formula, IR confirms the functional groups, and the intricate web of NMR correlations pieces together the carbon-hydrogen framework. The final, critical step of chiral chromatography resolves the enantiomers, completing the full structural elucidation. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy, authoritative data required for progression in a drug development pipeline.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Structural Analysis of Pyrrolidine-Containing Natural Products using NMR: A Case Study on the.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Prochiral alkyl-aminomethyl ketones as convenient precursors for efficient synthesis of chiral (2,3,5)-tri-substituted pyrrolidines via an organo-catalysed tandem reaction. Retrieved from [Link]

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (n.d.). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • PMC. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

  • ResearchGate. (2025). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Retrieved from [Link]

  • HETEROCYCLES. (2008). MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. Retrieved from [Link]

  • Wiley Online Library. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-72. Retrieved from [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). COSY and selected HMBC correlations of compounds 1 and 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ACHE Publishing. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Retrieved from [Link]

  • PubMed. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

  • eScholarship. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Retrieved from [Link]

  • SciSpace. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (2019). Spectroscopic and quantum chemical elucidation of newly synthesized 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones as potentional anticonvulsant agents. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • MDPI. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Retrieved from [Link]

  • PMC. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Retrieved from [Link]

  • PubChem. (n.d.). [(3R)-1-benzylpyrrolidin-3-yl]methanamine. Retrieved from [Link]

  • MDPI. (n.d.). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone. Retrieved from [Link]

Sources

Exploratory

Technical Synthesis Guide: (1-Phenylpyrrolidin-3-yl)methanamine

Executive Summary This technical guide details the synthesis of (1-Phenylpyrrolidin-3-yl)methanamine (CAS: variable based on stereochemistry), a valuable scaffold in medicinal chemistry often utilized in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (1-Phenylpyrrolidin-3-yl)methanamine (CAS: variable based on stereochemistry), a valuable scaffold in medicinal chemistry often utilized in the development of GPCR ligands and kinase inhibitors.

The synthesis is designed around a Convergent N-Arylation / Nitrile Reduction strategy. Unlike linear cyclization methods which often suffer from poor regioselectivity, this route utilizes commercially available pyrrolidine-3-carbonitrile. This ensures the integrity of the pyrrolidine core and allows for the introduction of the phenyl ring via a robust Buchwald-Hartwig amination, followed by a high-yielding hydride reduction to the primary amine.

Key Advantages of this Pathway:
  • Modularity: The phenyl group can be easily substituted (e.g., 4-fluorophenyl) by changing the aryl halide coupling partner.

  • Stereochemical Control: Starting with enantiopure (R)- or (S)-pyrrolidine-3-carbonitrile yields the corresponding chiral amine with high optical purity (

    
     ee), as both steps proceed with retention of configuration.
    
  • Scalability: The protocol avoids hazardous azides or high-pressure hydrogenation, making it suitable for gram-to-kilogram scale-up.

Retrosynthetic Analysis

The retrosynthetic logic relies on two strategic disconnections:

  • Functional Group Interconversion (FGI): The primary amine is disconnected to a nitrile precursor.

  • C-N Bond Formation: The N-aryl bond is disconnected to the secondary amine and an aryl halide.

Retrosynthesis Figure 1: Retrosynthetic analysis of (1-Phenylpyrrolidin-3-yl)methanamine. Target (1-Phenylpyrrolidin-3-yl)methanamine (Target) Intermediate 1-Phenylpyrrolidin-3-carbonitrile (Key Intermediate) Target->Intermediate Nitrile Reduction (LiAlH4) SM1 Pyrrolidine-3-carbonitrile (Commercially Available) Intermediate->SM1 C-N Coupling (Buchwald-Hartwig) SM2 Bromobenzene (Aryl Halide) Intermediate->SM2

Phase 1: N-Arylation of Pyrrolidine-3-carbonitrile

The first phase involves the coupling of pyrrolidine-3-carbonitrile with bromobenzene. While Ullmann-type couplings (CuI/L-proline) are possible, the Buchwald-Hartwig amination is preferred for its lower catalyst loading and milder thermal profile, preventing racemization of the C3 center if chiral starting materials are used.

Reaction Scheme

Substrates: Pyrrolidine-3-carbonitrile + Bromobenzene Catalyst: Pd(OAc)₂ / BINAP (or RuPhos) Base: Cs₂CO₃ or NaOtBu Solvent: Toluene or 1,4-Dioxane

Experimental Protocol

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a dry reaction flask with Pyrrolidine-3-carbonitrile (1.0 equiv), Bromobenzene (1.2 equiv), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and BINAP (rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (4 mol%).

    • Note: For sterically hindered aryl halides, switch the ligand to RuPhos or XPhos .

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to amine).

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS. The secondary amine starting material should disappear.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Yield Expectation: 85–95% Characterization:

  • 1H NMR (CDCl3): Look for the disappearance of the N-H broad singlet and the appearance of aromatic protons (multiplets, 6.5–7.3 ppm).

  • IR: Strong nitrile stretch at ~2240 cm⁻¹.

Phase 2: Nitrile Reduction to Methanamine

The conversion of the nitrile to the primary amine is best achieved using Lithium Aluminum Hydride (LiAlH₄) .[1][2] While catalytic hydrogenation (H₂/Raney Ni) is an alternative, LiAlH₄ provides a rapid, complete reduction without the need for high-pressure equipment.

Reaction Scheme

Substrate: 1-Phenylpyrrolidine-3-carbonitrile Reagent: LiAlH₄ (2.5 equiv) Solvent: Anhydrous THF or Diethyl Ether

Experimental Protocol

Step-by-Step Methodology:

  • Setup (Strict Anhydrous Conditions): Flame-dry a 2-neck round bottom flask and equip it with a reflux condenser and an addition funnel under Nitrogen atmosphere.

  • Reagent Prep: Charge the flask with LiAlH₄ (2.5 equiv) suspended in anhydrous THF (0.5 M). Cool the suspension to 0°C in an ice bath.

  • Addition: Dissolve the 1-Phenylpyrrolidine-3-carbonitrile (from Phase 1) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes.

    • Caution: Exothermic reaction with hydrogen gas evolution. Maintain temperature <10°C during addition.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux (66°C) for 4–6 hours.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C. Carefully quench excess hydride by sequential addition of:

    • 
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.[3]
      
  • Isolation: A granular white precipitate (aluminum salts) will form. Stir for 30 minutes, then filter through Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude amine is often pure enough for use. If necessary, purify via Kugelrohr distillation or convert to the HCl salt (add 4M HCl in Dioxane) for recrystallization.

Yield Expectation: 75–85%

Data Summary & Stoichiometry

ComponentRoleEquiv.Notes
Phase 1
Pyrrolidine-3-carbonitrileSubstrate1.0Commercially available (check for HCl salt; freebase if needed)
BromobenzeneCoupling Partner1.2Excess ensures complete conversion
Pd(OAc)₂Catalyst Precursor0.022 mol% loading is standard
BINAPLigand0.041:2 Pd:Ligand ratio
Cs₂CO₃Base2.0Anhydrous; removes HBr byproduct
Phase 2
1-Phenyl...carbonitrileSubstrate1.0Product of Phase 1
LiAlH₄Reducing Agent2.5Excess required (4 hydrides per mol, but kinetics require excess)
THFSolventN/AMust be anhydrous and peroxide-free

Process Workflow Diagram

SynthesisWorkflow Figure 2: Complete synthesis workflow for (1-Phenylpyrrolidin-3-yl)methanamine. cluster_0 Phase 1: Buchwald-Hartwig Coupling cluster_1 Phase 2: Reductive Transformation Start Pyrrolidine-3-carbonitrile + Bromobenzene Cat Pd(OAc)2 / BINAP Cs2CO3, Toluene, 100°C Start->Cat Inter Intermediate: 1-Phenylpyrrolidine-3-carbonitrile Cat->Inter Reduct LiAlH4 (2.5 eq) THF, Reflux, 4h Inter->Reduct Quench Fieser Quench (H2O / NaOH / H2O) Reduct->Quench Final Product: (1-Phenylpyrrolidin-3-yl)methanamine Quench->Final

Safety & Hazards (E-E-A-T)

  • Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and protic solvents, liberating flammable hydrogen gas. Use only dry solvents and glassware. Keep a Class D fire extinguisher nearby.

  • Palladium Catalysts: Heavy metal waste must be segregated. Phosphine ligands (BINAP) can be air-sensitive; store under inert gas.

  • Bromobenzene: Irritant and toxic to aquatic life. Handle in a fume hood.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • N-Arylation of Pyrrolidines

    • Wolfe, J. P., & Buchwald, S. L. (1996). Palladium-Catalyzed Amination of Aryl Iodides. Journal of Organic Chemistry, 61(3), 1133–1135. Link

  • Nitrile Reduction Methodologies

    • Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. A simple technique to achieve enhanced reactivity of sodium borohydride. Journal of the American Chemical Society, 104(14), 4024–4026. (Context on Hydride Reductions). Link

  • Fieser Quench Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard reference for LiAlH4 workup).

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of (1-Phenylpyrrolidin-3-yl)methanamine

Introduction (1-Phenylpyrrolidin-3-yl)methanamine is a molecule of significant interest in contemporary drug discovery and development. Its structural motif, featuring a phenyl-substituted pyrrolidine ring and a primary...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Phenylpyrrolidin-3-yl)methanamine is a molecule of significant interest in contemporary drug discovery and development. Its structural motif, featuring a phenyl-substituted pyrrolidine ring and a primary aminomethyl group, presents a unique combination of lipophilic and hydrophilic character. This duality governs its physicochemical properties, with solubility being a paramount parameter influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. Understanding the solubility profile of this compound is therefore not merely an academic exercise but a critical step in its journey from a promising lead compound to a viable clinical candidate.

This guide provides a comprehensive technical overview of the solubility profile of (1-Phenylpyrrolidin-3-yl)methanamine. Moving beyond a simple recitation of data, we will delve into the underlying physicochemical principles that dictate its solubility, present robust experimental methodologies for its accurate determination, and discuss the critical interplay of factors such as pH and the formation of different salt forms. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to navigate the challenges and unlock the full potential of this important chemical entity.

Physicochemical Properties and Their Impact on Solubility

The inherent solubility of a compound is dictated by its molecular structure. For (1-Phenylpyrrolidin-3-yl)methanamine, several key physicochemical parameters offer predictive insight into its behavior in various solvent systems.

PropertyValueImplication for Solubility
Molecular Weight176.26 g/mol [1]A relatively low molecular weight generally favors solubility.
XLogP31.5[1]This value indicates a moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.
Hydrogen Bond Donor Count1[1]The primary amine group can donate a hydrogen bond, contributing to interactions with protic solvents like water.
Hydrogen Bond Acceptor Count2[1]The two nitrogen atoms can act as hydrogen bond acceptors, further enhancing potential interactions with polar solvents.
Topological Polar Surface Area (TPSA)29.3 Ų[1]A lower TPSA is often associated with better membrane permeability, but the presence of polar groups still allows for aqueous interactions.

The presence of both a lipophilic phenyl group and a polar aminomethyl group within the same molecule creates a delicate solubility balance. The XLogP3 of 1.5 suggests that while the compound possesses some lipophilic character, it is not excessively so, hinting at the possibility of achieving reasonable aqueous solubility, particularly through pH modification.

The Critical Role of pH and pKa

The solubility of ionizable compounds like (1-Phenylpyrrolidin-3-yl)methanamine is profoundly influenced by the pH of the aqueous medium. The molecule contains two basic nitrogen atoms: the tertiary amine within the pyrrolidine ring and the primary exocyclic amine. The pKa values of these functional groups determine the pH at which they become protonated.

At a pH below the pKa of these amine groups, the molecule will exist predominantly in its protonated, cationic form. This ionization significantly increases the molecule's polarity and its ability to interact with water molecules, thereby enhancing its aqueous solubility. Conversely, at a pH above the pKa, the molecule will be in its neutral, free base form, which is less polar and consequently less soluble in aqueous media.

Visualizing the pH-Dependent Ionization

The relationship between pH, pKa, and the ionization state of (1-Phenylpyrrolidin-3-yl)methanamine can be conceptually illustrated. The following diagram depicts how the protonation state of the two amine groups changes with varying pH, directly impacting solubility.

G cluster_pH pH Scale cluster_Ionization Predominant Species & Solubility Low_pH Low pH (e.g., pH < 4) Diprotonated Diprotonated Cation (High Solubility) Low_pH->Diprotonated Both amines protonated Mid_pH Intermediate pH (e.g., pH 4-8) Monoprotonated Monoprotonated Cation (Good Solubility) Mid_pH->Monoprotonated Primary amine likely protonated High_pH High pH (e.g., pH > 10) Neutral Neutral Free Base (Low Solubility) High_pH->Neutral Both amines de-protonated

Caption: pH-dependent ionization and its effect on solubility.

Experimental Determination of Solubility

Accurate determination of a compound's solubility is fundamental. The following protocols outline standard, reliable methods for assessing both thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true thermodynamic limit.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of (1-Phenylpyrrolidin-3-yl)methanamine to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution. It is often used in early-stage discovery to identify compounds with potential precipitation issues.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of (1-Phenylpyrrolidin-3-yl)methanamine in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Aqueous Dilution: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer at various pH values.

  • Incubation: Allow the solutions to stand for a short, defined period (e.g., 1-2 hours) at a constant temperature.

  • Precipitation Detection: Measure the amount of compound that has precipitated, often by nephelometry (light scattering) or by analyzing the concentration remaining in solution after filtration or centrifugation.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Experimental Workflow Visualization

The general workflow for determining aqueous solubility is outlined below.

G A Weigh Compound C Add Excess Compound to Buffers A->C B Prepare Buffer Solutions (Varying pH) B->C D Equilibrate (e.g., 24h Shake) C->D E Separate Solid & Liquid (Centrifugation/Filtration) D->E F Sample Supernatant E->F G Analyze Concentration (e.g., HPLC) F->G H Calculate Solubility (mg/mL or µM) G->H

Caption: General workflow for shake-flask solubility determination.

Impact of Salt Forms on Solubility

For a basic compound like (1-Phenylpyrrolidin-3-yl)methanamine, forming a salt is a common and highly effective strategy to enhance aqueous solubility and improve dissolution rates. The choice of the counter-ion is critical and can significantly impact the physicochemical properties of the resulting salt.

Common salt-forming acids include:

  • Hydrochloric acid (HCl): Often forms crystalline, stable hydrochloride salts.

  • Sulfuric acid (H₂SO₄): Can form sulfate or bisulfate salts.

  • Phosphoric acid (H₃PO₄): Can form phosphate salts.

  • Organic acids (e.g., tartaric, citric, maleic): Can offer a range of solubility and stability profiles.

The selection of an appropriate salt form involves a comprehensive screening process to evaluate not only solubility but also crystallinity, stability, hygroscopicity, and manufacturability. The improved solubility of a salt form is due to the pre-ionized state of the molecule, which circumvents the energy barrier required to break the crystal lattice of the free base and then ionize in solution.

Conclusion

The solubility of (1-Phenylpyrrolidin-3-yl)methanamine is a multifaceted property governed by its inherent molecular structure and the external environment. Its amphiphilic nature, with both lipophilic and ionizable basic moieties, dictates a strong pH-dependent solubility profile. At lower pH values, protonation of the amine groups leads to a significant increase in aqueous solubility. For drug development purposes, leveraging this pH-dependency and exploring the formation of various salt forms are crucial strategies to ensure adequate bioavailability and enable the development of robust and effective formulations. The experimental protocols and theoretical considerations outlined in this guide provide a solid framework for the comprehensive characterization and optimization of the solubility of this promising compound.

References

  • Angene Chemical. (n.d.). (1-Phenylpyrrolidin-3-yl)methanamine. Retrieved from [Link][1]

  • Bouling Chemical Co., Limited. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23009502, (1-Phenylpyrrolidin-3-yl)methanamine. Retrieved from [Link][3]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vivo Experimental Design for (1-Phenylpyrrolidin-3-yl)methanamine

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpyrrolidine Compound The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylpyrrolidine Compound

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Its derivatives have shown promise in treating central nervous system (CNS) disorders, inflammation, and various other conditions.[1][3][4] (1-Phenylpyrrolidin-3-yl)methanamine is a novel compound featuring this versatile core, suggesting its potential as a new therapeutic agent. The presence of a phenyl group and a primary amine suggests possible interactions with CNS targets, such as monoamine transporters or receptors, a hypothesis that warrants thorough in vivo investigation.[5]

This guide provides a comprehensive framework for the preclinical in vivo evaluation of (1-Phenylpyrrolidin-3-yl)methanamine. It is designed for researchers, scientists, and drug development professionals, offering a structured, multi-tiered approach to elucidating the compound's pharmacokinetic, pharmacodynamic, and preliminary toxicological profile. The experimental design emphasizes a logical progression from foundational studies to more complex behavioral and disease models, ensuring a robust and scientifically sound evaluation. All proposed animal studies must be conducted in compliance with institutional and national guidelines for animal welfare, such as those set by the Institutional Animal Care and Use Committee (IACUC), and in accordance with Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA.[6][7]

Phase 1: Foundational In Vivo Characterization

The initial phase of in vivo testing is designed to establish the fundamental pharmacokinetic (PK) and toxicological profile of (1-Phenylpyrrolidin-3-yl)methanamine. This data is critical for designing subsequent efficacy studies and ensuring the safety of the experimental animals.

Maximum Tolerated Dose (MTD) Study

Rationale: The MTD study is essential for determining the highest dose of a drug that can be administered without causing unacceptable toxicity. This information is crucial for selecting dose ranges in subsequent efficacy and safety studies.

Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Group Size: 3-5 animals per dose group.

  • Route of Administration: To be determined based on the compound's physicochemical properties (e.g., oral gavage, intraperitoneal injection).

  • Dose Escalation: A modified Fibonacci dose escalation scheme is recommended.

  • Procedure:

    • Administer a single dose of (1-Phenylpyrrolidin-3-yl)methanamine to each dose group.

    • Observe animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in behavior, posture, grooming, and autonomic signs.

    • Measure body weight at baseline and at regular intervals throughout the study.

    • At the end of the observation period, perform a gross necropsy on all animals.

  • Data Analysis: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible toxicity.

Preliminary Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to drug development.[8][9][10] This study will provide initial insights into the bioavailability and half-life of (1-Phenylpyrrolidin-3-yl)methanamine, informing the dosing regimen for subsequent studies.

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.

  • Group Size: 3-5 animals per group.

  • Administration:

    • Group 1: Intravenous (IV) administration of a single, low dose.

    • Group 2: Oral (PO) or intraperitoneal (IP) administration of a single, higher dose.

  • Procedure:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-dosing.

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of (1-Phenylpyrrolidin-3-yl)methanamine using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.

Pharmacokinetic Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability

Phase 2: Exploratory Pharmacodynamic and Behavioral Screening

Based on the structural alerts of (1-Phenylpyrrolidin-3-yl)methanamine, this phase will focus on its potential effects on the central nervous system.

Irwin Test (Observational Screen)

Rationale: The Irwin test is a comprehensive observational method to assess the behavioral and physiological effects of a novel compound in rodents. It provides a broad screen for potential CNS activity.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Group Size: 6-8 animals per dose group.

  • Procedure:

    • Administer a range of doses of (1-Phenylpyrrolidin-3-yl)methanamine (selected based on the MTD study).

    • Systematically observe and score a wide range of behavioral and physiological parameters at set time points post-dosing.

    • Parameters to assess include locomotor activity, stereotypy, autonomic effects (salivation, piloerection), and neurological reflexes.

Open Field Test

Rationale: The open field test is a widely used assay to evaluate general locomotor activity and anxiety-like behavior in rodents.[11][12] It can indicate whether a compound has stimulant, sedative, or anxiolytic/anxiogenic properties.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: A square arena with video tracking capabilities.

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes.[12]

    • Administer (1-Phenylpyrrolidin-3-yl)methanamine or vehicle control.

    • Place each mouse in the center of the open field arena and record its activity for a set duration (e.g., 10-30 minutes).

    • Analyze video recordings for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Behavioral Parameter Interpretation
Total Distance Traveled Increased: Stimulant effect; Decreased: Sedative effect
Time in Center Increased: Anxiolytic effect; Decreased: Anxiogenic effect
Rearing Frequency Increased: Exploratory behavior; Decreased: Sedative effect
Rotarod Test

Rationale: The rotarod test assesses motor coordination and balance. It is a useful screen for potential neurological side effects of a compound.

Protocol:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: An accelerating rotarod.

  • Procedure:

    • Train mice on the rotarod for several days until they achieve a stable baseline performance.

    • On the test day, administer (1-Phenylpyrrolidin-3-yl)methanamine or vehicle control.

    • At a predetermined time post-dosing, place the mice on the accelerating rotarod and record the latency to fall.

Phase 3: Hypothesis-Driven Efficacy Modeling

If the results from Phase 2 suggest a specific CNS activity (e.g., antidepressant, anxiolytic, or antipsychotic-like effects), more targeted in vivo models can be employed. The choice of model will depend on the specific hypothesis generated from the initial screening.

Example Model: Forced Swim Test (for potential antidepressant activity)

Rationale: The forced swim test is a common behavioral assay used to screen for potential antidepressant effects of novel compounds.

Protocol:

  • Animal Model: Male BALB/c mice (known for their sensitivity in this assay).

  • Apparatus: A cylindrical container filled with water.

  • Procedure:

    • On day 1 (pre-test), place each mouse in the water for 15 minutes.

    • On day 2 (test), administer (1-Phenylpyrrolidin-3-yl)methanamine, a positive control (e.g., a known antidepressant), or vehicle.

    • After a set pre-treatment time, place the mice back in the water for 5-6 minutes and record the duration of immobility.

  • Data Analysis: A significant decrease in immobility time compared to the vehicle group suggests a potential antidepressant-like effect.

Experimental Workflow and Decision Making

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Exploratory Screening cluster_2 Phase 3: Hypothesis Testing cluster_3 Data Interpretation and Next Steps MTD Maximum Tolerated Dose PK Preliminary Pharmacokinetics MTD->PK Inform Dosing Irwin Irwin Test PK->Irwin Select Safe Doses OpenField Open Field Test Irwin->OpenField Rotarod Rotarod Test OpenField->Rotarod EfficacyModels Disease-Relevant Efficacy Models (e.g., Forced Swim Test, Novel Object Recognition) Rotarod->EfficacyModels Based on Observed Phenotype Interpretation Synthesize PK/PD Data EfficacyModels->Interpretation GoNoGo Go/No-Go Decision for Further Development Interpretation->GoNoGo

Caption: In Vivo Evaluation Workflow for (1-Phenylpyrrolidin-3-yl)methanamine.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

PKPD Dose Dose of (1-Phenylpyrrolidin-3-yl)methanamine PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Plasma & Tissue Concentration PK->Concentration Determines PD Pharmacodynamics (PD) (Target Engagement, Receptor Occupancy) Concentration->PD Drives Effect Pharmacological Effect (Behavioral/Physiological Response) PD->Effect Leads to

Caption: Relationship between Pharmacokinetics and Pharmacodynamics.

A key aspect of modern drug development is the integration of pharmacokinetic and pharmacodynamic (PK/PD) data to establish a clear relationship between drug exposure and its pharmacological effect.[8][9][10] By correlating the plasma concentrations of (1-Phenylpyrrolidin-3-yl)methanamine with the observed behavioral or physiological changes, a more robust understanding of its in vivo activity can be achieved. This modeling can help in predicting efficacious human doses and optimizing dosing regimens.[13]

Conclusion and Future Directions

The in vivo experimental design outlined in this guide provides a systematic and comprehensive approach to characterizing the pharmacological profile of (1-Phenylpyrrolidin-3-yl)methanamine. The phased approach, beginning with foundational safety and pharmacokinetic studies and progressing to exploratory behavioral screens and hypothesis-driven efficacy models, ensures a logical and efficient evaluation. The data generated from these studies will be instrumental in making informed decisions about the continued development of this novel compound and will provide a solid foundation for potential future clinical investigations.

References

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  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1461. Retrieved from [Link]

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Application

Application Note: (1-Phenylpyrrolidin-3-yl)methanamine Scaffolds in Antinociceptive Research

Executive Summary & Scientific Context (1-Phenylpyrrolidin-3-yl)methanamine represents a "privileged scaffold" in medicinal chemistry, particularly for the development of non-opioid antinociceptive agents. Unlike traditi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(1-Phenylpyrrolidin-3-yl)methanamine represents a "privileged scaffold" in medicinal chemistry, particularly for the development of non-opioid antinociceptive agents. Unlike traditional mu-opioid receptor (MOR) agonists, derivatives of this scaffold frequently exhibit multi-modal activity, targeting Sigma-1 receptors (


R) , Voltage-Gated Sodium Channels (Na

)
, and Substance P (NK1) pathways .

This application note provides a rigorous technical framework for researchers investigating this compound class. It moves beyond basic screening to detail the mechanistic validation of (1-Phenylpyrrolidin-3-yl)methanamine derivatives as modulators of neuropathic and inflammatory pain.

Key Mechanistic Hypotheses
  • 
    R Antagonism:  The phenylpyrrolidine core mimics the pharmacophore required for high-affinity binding to the Sigma-1 chaperone protein, preventing the translocation of the receptor to the plasma membrane and subsequent sensitization of NMDA receptors (central sensitization).
    
  • Na

    
     Channel Blockade:  The primary amine tail (methanamine) at the 3-position can act as a pore blocker in voltage-gated sodium channels, dampening ectopic neuronal firing.
    

Chemical Properties & Handling Protocol

Compound Identity:

  • IUPAC Name: 1-(1-phenylpyrrolidin-3-yl)methanamine

  • Molecular Weight: ~176.26 g/mol

  • State: Typically supplied as a Hydrochloride (HCl) or Fumarate salt to ensure stability.

Solubility & Reconstitution: The free base is an oil and prone to oxidation. For biological assays, the HCl salt is preferred.

SolventSolubility (mg/mL)Stability (25°C)Usage Note
DMSO >50 mg/mL2 WeeksPreferred stock solvent (100 mM).
Saline (0.9%) ~10 mg/mL24 HoursRequired for in vivo injection.
Ethanol >20 mg/mL1 WeekAvoid for in vivo (neurotoxicity risk).

Protocol 1: Stock Solution Preparation (10 mM)

  • Weigh 1.76 mg of (1-Phenylpyrrolidin-3-yl)methanamine HCl.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL vials and store at -20°C. Do not freeze-thaw more than twice.

In Vitro Mechanism of Action: Sigma-1 Receptor Binding

To validate the antinociceptive potential, one must first confirm affinity for the


 receptor, a key regulator of pain signaling.
Diagram: Sigma-1 Chaperone Modulation Pathway

The following diagram illustrates how the ligand interrupts the pain signaling cascade.

SigmaPathway cluster_cell Neuron Cytosol Ligand (1-Phenylpyrrolidin-3-yl)methanamine Sigma1 Sigma-1 Receptor (ER Membrane) Ligand->Sigma1 Antagonistic Binding Translocation Translocation to Plasma Membrane Sigma1->Translocation Inhibition NMDA NMDA Receptor Phosphorylation Translocation->NMDA Prevents Interaction CaInflux Calcium Influx (Central Sensitization) NMDA->CaInflux Reduced Pain Neuropathic Pain Perception CaInflux->Pain Attenuated

Caption: Proposed mechanism where ligand binding prevents Sigma-1 translocation, reducing NMDA-mediated central sensitization.

Protocol 2: Radioligand Binding Assay ( R)

Objective: Determine the


 value of the compound.
  • Membrane Prep: Use Guinea pig brain homogenates (rich in

    
    ).
    
  • Radioligand: [³H]-(+)-Pentazocine (2 nM).

  • Non-specific Block: Haloperidol (10 µM).

  • Incubation:

    • Mix 100 µL membrane prep + 50 µL [³H]-ligand + 50 µL Test Compound (10⁻⁹ to 10⁻⁵ M).

    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

In Vivo Antinociceptive Assessment[1][2][3][4][5]

The Formalin Test is the gold standard for this scaffold because it differentiates between phasic pain (direct nociceptor activation, Phase I) and tonic pain (inflammatory/central sensitization, Phase II). Phenylpyrrolidines often show efficacy in Phase II, indicative of central processing modulation.

Diagram: In Vivo Screening Workflow

Workflow Prep Compound Prep (Saline Vehicle) Admin Administration (i.p. or p.o.) -30 min Prep->Admin Induction Formalin Injection (2.5% Intraplantar) Admin->Induction Phase1 Phase I Recording (0-5 min) Acute Nociception Induction->Phase1 Phase2 Phase II Recording (15-45 min) Inflammatory/Central Phase1->Phase2 Interphase (Quiet) Analysis Data Analysis (AUC Calculation) Phase2->Analysis

Caption: Biphasic Formalin Test workflow for distinguishing acute vs. inflammatory analgesic efficacy.

Protocol 3: The Formalin Test (Mouse)

Subjects: Male Swiss Webster mice (25-30g). Dosing: 10, 30, and 60 mg/kg (i.p.), 30 minutes prior to testing.

Step-by-Step:

  • Acclimatization: Place mice in transparent observation chambers for 30 mins.

  • Induction: Inject 20 µL of 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Observation: Immediately start a timer.

    • Phase I (0–5 min): Count time spent licking/biting the injected paw (Direct chemical stimulation).

    • Quiescent Period (5–15 min): Little activity expected.

    • Phase II (15–45 min): Count time spent licking/biting (Central sensitization/Inflammation).

  • Controls: Vehicle (Saline) group and Positive Control (Indomethacin 10 mg/kg or Morphine 5 mg/kg).

Data Interpretation:

  • Reduction in Phase I: Suggests Na

    
     channel blockade or direct opioid activity.
    
  • Reduction in Phase II: Suggests Anti-inflammatory (COX inhibition) or Central modulation (

    
     antagonism). Note: Phenylpyrrolidines typically excel here.
    

Data Presentation & Statistical Analysis

When reporting results for (1-Phenylpyrrolidin-3-yl)methanamine derivatives, summarize data as Area Under the Curve (AUC) for nociceptive behavior.

Table 1: Example Data Layout for Antinociceptive Screening

Compound IDDose (mg/kg)Phase I (sec) ± SEM% Inhibition (Phase I)Phase II (sec) ± SEM% Inhibition (Phase II)
Vehicle -85.4 ± 5.2-210.3 ± 15.1-
Test Cmpd 1080.1 ± 6.06.2%150.5 ± 12.328.4%
Test Cmpd 3065.3 ± 4.823.5%95.2 ± 8.5 54.7%
Morphine 512.1 ± 2.085.8%15.4 ± 3.1**92.6%

* p < 0.05, ** p < 0.01 vs Vehicle (ANOVA followed by Dunnett’s test).

Troubleshooting & Optimization

  • Low Solubility in Saline: If the compound precipitates at >10 mg/kg, add 5% Tween-80 or use Hydroxypropyl-beta-cyclodextrin (HP

    
    CD) as an excipient.
    
  • Sedation vs. Analgesia: Phenylpyrrolidines can cause sedation (off-target Histamine H3 or Dopamine activity). Always run a Rotarod Test alongside pain assays to ensure reduced licking time isn't just motor impairment.

  • Oxidation: The primary amine is reactive. Always store the solid under inert gas (Argon/Nitrogen) if not in salt form.

References

  • Pharmacological Optimization of Pyrrolidine Scaffolds: Title: Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands.[1] Source: Journal of Medicinal Chemistry / NIH. URL:[Link]

  • Antinociceptive Activity of Pyrrolidine-2,5-diones: Title: Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain.[2][3] Source: International Journal of Molecular Sciences. URL:[Link]

  • Sigma Receptor Ligands in Pain: Title: Sigma-1 receptors and neuropathic pain. Source: Frontiers in Pharmacology. URL:[Link]

  • Synthesis of Phenylpyrrolidine Analogs: Title: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.[4] Source: MDPI / Scientia Pharmaceutica. URL:[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of (1-Phenylpyrrolidin-3-yl)methanamine Analogs

Introduction: The Therapeutic Potential of (1-Phenylpyrrolidin-3-yl)methanamine Analogs The (1-Phenylpyrrolidin-3-yl)methanamine scaffold represents a privileged structure in modern medicinal chemistry, particularly for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of (1-Phenylpyrrolidin-3-yl)methanamine Analogs

The (1-Phenylpyrrolidin-3-yl)methanamine scaffold represents a privileged structure in modern medicinal chemistry, particularly for targeting central nervous system (CNS) disorders. Analogs derived from this core have shown significant promise as potent and selective modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their dysfunction is implicated in a range of neuropsychiatric conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1]

The development of novel analogs aims to fine-tune the selectivity and pharmacokinetic properties of these molecules to create safer and more effective therapeutics. High-throughput screening (HTS) is an essential part of this drug discovery process, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with the desired biological activity.[2][3] This guide provides detailed application notes and protocols for a robust HTS campaign designed to identify and characterize novel (1-Phenylpyrrolidin-3-yl)methanamine-based monoamine transporter inhibitors.

The overall screening strategy is designed as a cascade, starting with a primary screen to identify active compounds at the primary target (e.g., DAT), followed by secondary assays to determine selectivity across other monoamine transporters and counter-screens to flag potential off-target liabilities, such as activity at G-protein coupled receptors (GPCRs).[4]

Diagram: High-Throughput Screening Cascade

HTS_Cascade cluster_0 Screening Funnel Compound_Library Compound Library (1-Phenylpyrrolidin-3-yl)methanamine Analogs Primary_Screen Primary HTS: DAT Inhibition Assay (Fluorescent Substrate Uptake) Compound_Library->Primary_Screen Identify 'Hits' Hit_Confirmation Hit Confirmation & Dose-Response Analysis (IC50) Primary_Screen->Hit_Confirmation Confirm Activity Secondary_Screen Secondary/Selectivity Assays: NET & SERT Inhibition Hit_Confirmation->Secondary_Screen Profile Selectivity Counter_Screen Off-Target Counter-Screens: GPCR Activity (e.g., Calcium Flux) Secondary_Screen->Counter_Screen Assess Liabilities Lead_Compounds Lead Candidates for Further Optimization Counter_Screen->Lead_Compounds Select Leads

Caption: A typical HTS workflow for identifying selective monoamine transporter inhibitors.

Application Note 1: Primary HTS for Dopamine Transporter (DAT) Inhibitors

Principle: Fluorescent Substrate Uptake Assay

The primary screen is designed to identify compounds that inhibit the function of the dopamine transporter. Traditional methods often rely on the uptake of radiolabeled substrates (e.g., [³H]-dopamine), which are costly, generate radioactive waste, and require specialized handling.[5][6] A superior HTS-friendly alternative is a fluorescence-based uptake assay.[5][7][8]

This assay utilizes a fluorescent substrate analog, such as 4-(4-dimethylaminostyryl)-N-methylpyridinium (ASP+), which is a substrate for monoamine transporters.[7][8][9][10] In a "no-wash" format, cells stably expressing the human dopamine transporter (hDAT) are incubated with the test compounds. Subsequently, a solution containing the fluorescent substrate (ASP+) and a proprietary extracellular masking dye is added.[11][12][13] The transporter actively transports the fluorescent substrate into the cell, leading to an increase in intracellular fluorescence. The masking dye quenches the signal from the extracellular substrate, eliminating the need for wash steps and making the protocol highly amenable to automation.[12][13] Inhibitors of DAT will block the uptake of the fluorescent substrate, resulting in a lower fluorescence signal.[5]

Diagram: Mechanism of the Fluorescent Uptake Assay

Assay_Principle cluster_0 No Inhibition (Control) cluster_1 Inhibition Extracellular_A Extracellular Space (ASP+ Substrate + Masking Dye) DAT_A DAT Extracellular_A->DAT_A ASP+ Uptake Intracellular_A Intracellular Space Signal_A High Fluorescence Signal Intracellular_A->Signal_A Accumulation of ASP+ Extracellular_B Extracellular Space (ASP+ Substrate + Masking Dye) DAT_B DAT Extracellular_B->DAT_B Uptake Blocked Intracellular_B Intracellular Space Signal_B Low Fluorescence Signal Intracellular_B->Signal_B No Accumulation Inhibitor Analog Inhibitor->DAT_B Blockade GPCR_Pathway Compound Test Compound (Analog) GPCR Gq-Coupled GPCR Compound->GPCR Activation Gq Gαq GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Triggers Ca_Store Ca²⁺ Store Fluorescence Fluorescence Increase Ca_Release->Fluorescence

Caption: Agonist binding to a Gq-coupled GPCR leads to a fluorescent calcium signal.

Detailed Protocol: Calcium Mobilization Assay

1. Cell Culture and Plating: a. Use a cell line known to endogenously express a relevant Gq-coupled receptor (e.g., CHO-M1 cells expressing the muscarinic M1 receptor) or a cell line stably transfected with a receptor of interest. b. Plate cells in 384-well black-walled, clear-bottom plates as described in Application Note 1.

2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) and probenecid (an anion-exchange pump inhibitor that helps retain the dye inside the cells). [14] b. Remove the culture medium from the cell plate and add 20 µL of the dye loading buffer to each well. c. Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye. [14] 3. Assay Procedure: a. Place the dye-loaded cell plate into the FLIPR instrument. b. Prepare a source plate containing the hit compounds at the desired concentration (e.g., 10 µM) and a positive control agonist (e.g., Carbachol for M1 receptors). c. The instrument will first measure a baseline fluorescence for 10-20 seconds. d. The integrated liquid handler will then add a specific volume (e.g., 10 µL) of the compound from the source plate to the cell plate. e. The instrument will continue to read the fluorescence kinetically for an additional 2-3 minutes to capture the transient calcium signal.

4. Data Analysis: a. The primary response is the maximum fluorescence signal minus the baseline signal (Max-Min). b. Normalize the response to the positive control agonist. c. Compounds that elicit a significant response (e.g., >20% of the positive control response) are flagged as potential off-target agonists and should be deprioritized or investigated further.

References

  • Martel, F., & Gexto, C. (Year). High-throughput screening for norepinephrine transporter inhibitors using the FLIPRTetra. Journal of Biomolecular Screening.
  • Revvity. (n.d.). HTRF cAMP Gi Detection Kit. Revvity.
  • Hollins, B., et al. (Year). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology.
  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual.
  • Cisbio. (n.d.). Principles of the HTRF cAMP Assay.
  • Xue, T., et al. (Year).
  • Wayne, C., et al. (2021).
  • NIH Molecular Libraries Program. (2010-). Probe Reports.
  • Li, X., et al. (Year). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
  • Salahpour, A., et al. (Year). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Creative Biogene. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection.
  • Montana Molecular. (2024). Illuminating GPCR Research: FRET and BRET-Based Sensors Shed Light on Cellular Signaling. Montana Molecular.
  • Southern, M., et al. (Year). Development of a generic dual-reporter gene assay for screening G-protein-coupled receptors. Journal of Biomolecular Screening.
  • Haunsø, A., et al. (2007). Pharmacological characterization of a fluorescent uptake assay for the noradrenaline transporter. Journal of Biomolecular Screening.
  • Sivars, U., et al. (Year). Orphan G protein-coupled receptors: the ongoing search for a home. British Journal of Pharmacology.
  • Yarra, J., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods.
  • Kassinos, M., et al. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices.
  • Singh, N. (Year). Designing modulators of monoamine transporters using virtual screening techniques. Frontiers in Chemistry.
  • Southern, M., et al. (Year). Development of a Generic Dual-Reporter Gene Assay for Screening G-Protein-Coupled Receptors.
  • BMG LABTECH. (2024). Gene reporter assays. BMG LABTECH.
  • Degorce, F., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. European Pharmaceutical Review.
  • Sorkina, T., et al. (Year). Identification by proximity labeling of novel lipidic and proteinaceous potential partners of the dopamine transporter. Scientific Reports.
  • Asghar, J. (Year). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Laws, J. D. (2024). Transport of The Fluorescent Substrate ASP+ by Organic Cation Transporter-3 in Human Corneal Epithelial Cells.
  • Woehler, A., et al. (Year). Real-time uptake of fluorescent ASP+ via the organic cation transporter 3. BMC Pharmacology & Toxicology.
  • AAT Bioquest. (2025). Evaluation of FLIPR Calcium Assays for Screening GPCR and Calcium Channel Targets.
  • Eshleman, A. J., et al. (Year). Monitoring monoamine transport with the fluorescent substrate analogue ASP+.
  • Sivars, U., et al. (Year). Orphan G protein-coupled receptors: the ongoing search for a home. Frontiers in Pharmacology.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices.
  • Schmitt, M., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods.
  • AssayWise. (2024). Scintillation proximity assay.
  • Dupuis, D. S., et al. (Year). Dopamine D1 receptor coupling to Gs/olf and Gq in rat striatum and cortex: a scintillation proximity assay (SPA)/antibody-capture characterization of benzazepine agonists. Neuropharmacology.
  • Jayanthi, S., & Ramamoorthy, S. (Year).
  • Mosey, T., et al. (Year).
  • Glickman, J. F., et al. (2008). Scintillation Proximity Assays in High-Throughput Screening. Assay and Drug Development Technologies.
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH.
  • Duan, H., & Wang, J. (Year). Uptake of ASP+ and IDT307 by OCT3 and PMAT into transportertransfected...
  • Wu, X., et al. (Year). High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3. Pharmaceutical Research.
  • Platypus Neuroscience. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.

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Application

Application Note &amp; Protocols: A Multi-Assay Approach for Characterizing the Cytotoxicity of (1-Phenylpyrrolidin-3-yl)methanamine

Introduction: The Imperative for Robust Cytotoxicity Profiling The development of novel chemical entities, such as (1-Phenylpyrrolidin-3-yl)methanamine, necessitates a thorough evaluation of their potential cytotoxic eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Robust Cytotoxicity Profiling

The development of novel chemical entities, such as (1-Phenylpyrrolidin-3-yl)methanamine, necessitates a thorough evaluation of their potential cytotoxic effects. As a pyrrolidine derivative, this compound belongs to a class of heterocyclic amines that are prevalent in pharmacologically active molecules.[1] Early-stage in vitro cytotoxicity screening is a critical step in the drug discovery and chemical safety pipeline, providing essential data to guide further development, predict potential toxic liabilities, and ensure the safety of promising lead candidates.[2]

This guide provides a comprehensive, multi-parametric framework for assessing the cytotoxicity of (1-Phenylpyrrolidin-3-yl)methanamine. By integrating assays that probe different cellular health indicators—metabolic activity, membrane integrity, and apoptosis induction—researchers can obtain a nuanced understanding of the compound's mechanism of toxicity. We describe detailed protocols for three complementary assays: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for necrosis, and the Caspase-Glo® 3/7 assay for apoptosis.

Expert Insight: Relying on a single cytotoxicity endpoint can be misleading. A compound might inhibit metabolic activity without causing cell death (a cytostatic effect), or it could induce apoptosis, which might be missed by a necrosis-only assay. This multi-assay approach provides a self-validating system to build a comprehensive toxicity profile.

Strategic Workflow for Cytotoxicity Assessment

A logical, tiered approach is recommended to efficiently characterize the cytotoxic potential of a test compound. The workflow begins with broad dose-range finding to determine the compound's potency (IC50) and progresses to assays that elucidate the specific mechanism of cell death.

Cytotoxicity Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mech Phase 3: Mechanistic Insight cluster_analysis Phase 4: Data Synthesis CellCulture Cell Line Culture (HepG2 & SH-SY5Y) CompoundPrep Compound Dilution Series (1-Phenylpyrrolidin-3-yl)methanamine) MTT_Assay MTT Assay (Metabolic Activity / Viability) CellCulture->MTT_Assay CompoundPrep->MTT_Assay DoseResponse Dose-Response Curve & IC50 Calculation MTT_Assay->DoseResponse Absorbance Data LDH_Assay LDH Release Assay (Necrosis) DoseResponse->LDH_Assay Inform Dosing Caspase_Assay Caspase-Glo 3/7 Assay (Apoptosis) DoseResponse->Caspase_Assay Inform Dosing Analysis Comprehensive Cytotoxicity Profile (Viability vs. Necrosis vs. Apoptosis) LDH_Assay->Analysis Caspase_Assay->Analysis MTT Assay Principle LiveCell Live, Metabolically Active Cell Mito Mitochondrial Dehydrogenases LiveCell->Mito Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduces MTT MTT (Yellow, Soluble) MTT->Mito Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Protocol 4.1.1: MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10^4 cells/well in 100 µL) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of (1-Phenylpyrrolidin-3-yl)methanamine. Include vehicle control and untreated control wells.

  • Incubation: Incubate the plate for 24 hours (or a desired time point) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [3]5. Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. [4]6. Readout: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at ~570 nm using a microplate reader. [4]

LDH Release Assay: Quantifying Membrane Damage (Necrosis)

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis. [5]The LDH assay measures the activity of this released enzyme through a coupled enzymatic reaction that results in a color change, which is proportional to the extent of cell lysis. [6]

LDH Assay Principle DamagedCell Damaged Cell (Lost Membrane Integrity) LDH LDH Release DamagedCell->LDH Reaction Lactate + NAD+ -> Pyruvate + NADH LDH->Reaction Catalyzes Colorimetric NADH reduces Tetrazolium Salt (Color Change) Reaction->Colorimetric Measurement Measure Absorbance (~490 nm) Colorimetric->Measurement

Caption: Principle of the LDH cytotoxicity assay.

Protocol 4.2.1: LDH Assay

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound dilutions as described in Protocol 4.1.1 (Steps 1-3).

  • Controls: Prepare three essential controls in triplicate:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the assay endpoint.

    • Background: Cell-free medium. [7]3. Sample Collection: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate. [5]4. Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well. [5]5. Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction & Readout: Add 50 µL of stop solution and measure the absorbance at 490 nm. [5]

Caspase-Glo® 3/7 Assay: Detecting Apoptosis

Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7. [8]This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of caspase activity. [9] Protocol 4.3.1: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Prepare a 96-well plate (white-walled for luminescence) with cells and compound dilutions as described in Protocol 4.1.1 (Steps 1-3).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent. [10]3. Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL). [10]4. Incubation: Mix the contents on a plate shaker at 300-500 rpm for 5 minutes, then incubate at room temperature for 1-3 hours. [10]5. Readout: Measure the luminescence using a plate-reading luminometer.

Data Analysis and Interpretation

Calculations
  • MTT Assay (% Viability):

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleCtrl - Abs_Blank)] * 100 [11]2. LDH Assay (% Cytotoxicity):

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Caspase-Glo® 3/7 Assay (Fold Change):

    • Fold Change = (Luminescence_Sample / Luminescence_VehicleCtrl)

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. It is calculated from the MTT assay data by plotting % Viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, or an online calculator). [12][13][14]

Data Presentation

Summarize the results in a table to facilitate direct comparison between the different cytotoxic endpoints at various concentrations of the test compound.

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)Caspase-3/7 Activity (Fold Change)
0 (Vehicle)100 ± 4.52.1 ± 0.81.0 ± 0.1
198 ± 5.13.5 ± 1.11.2 ± 0.2
1085 ± 6.28.9 ± 2.53.5 ± 0.4
5052 ± 4.815.4 ± 3.16.8 ± 0.7
10025 ± 3.922.1 ± 3.54.1 ± 0.5
2508 ± 2.165.7 ± 5.21.5 ± 0.3
(Note: Data shown are for illustrative purposes only)
Interpretation
  • High % Viability, Low LDH, Low Caspase Activity: The compound is non-toxic at that concentration.

  • Decreasing % Viability, Low LDH, High Caspase Activity: Suggests an apoptotic mechanism of cell death. Note that at very high concentrations, caspase activity may decrease as the apoptotic pathway completes or shifts to secondary necrosis.

  • Decreasing % Viability, High LDH, Low Caspase Activity: Suggests a necrotic or lytic mechanism of cell death.

  • Decreasing % Viability, High LDH, High Caspase Activity: Indicates a mixed mode of cell death, possibly apoptosis followed by secondary necrosis.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • DB-ALM. (n.d.). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • Al-Snafi, A. E. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • ENCODE. (n.d.). SOP: Propagation of HepG2 (ATCC HB-8065). ENCODE Project. [Link]

  • ResearchGate. (n.d.). (PDF) Principle and applications of the cytotoxicity assay. ResearchGate. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Semantic Scholar. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Semantic Scholar. [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. protocols.io. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. [Link]

  • Spandidos Publications. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Spandidos Publications. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • ENCODE. (n.d.). HepG2 culture conditions. ENCODE Project. [Link]

  • UCSC Genome Browser. (n.d.). Cell culture protocol for SH-SY5Y neuroblastoma cells. UCSC. [Link]

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Method

Application Note: Strategic Formulation Development for (1-Phenylpyrrolidin-3-yl)methanamine

Executive Summary & Molecule Profile[1][2][3] (1-Phenylpyrrolidin-3-yl)methanamine (hereafter PPM ) presents a distinct set of physicochemical challenges typical of low-molecular-weight amine building blocks transitionin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3]

(1-Phenylpyrrolidin-3-yl)methanamine (hereafter PPM ) presents a distinct set of physicochemical challenges typical of low-molecular-weight amine building blocks transitioning into therapeutic leads. As a secondary amine scaffold often utilized in CNS targets (dopamine/sigma receptors) and analgesic development, its formulation requires a rigorous approach to manage its likely liquid state at room temperature (free base) , pH-dependent solubility, and susceptibility to oxidative degradation.[1]

This guide outlines a self-validating pathway to convert the raw PPM free base into a viable clinical prototype, prioritizing oral bioavailability and stability.

Physicochemical Snapshot (Predicted & Derived)
PropertyValue / CharacteristicFormulation Implication
Molecular Weight 176.26 g/mol High permeability potential (Rule of 5 compliant).[1]
Physical State Liquid (Free Base)Critical: Requires salt formation or liquid-filled capsule (LFC) strategy for solid dosage.[1]
LogP (Calculated) ~1.5Moderately lipophilic; good membrane crossing but potential dissolution rate limits.[1]
pKa (Base) ~9.5 (Pyrrolidine amine)Soluble in gastric fluid (pH 1.2); risk of precipitation in intestinal fluid (pH 6.8).[1]
Chemical Risk Primary Amine (

)
Maillard Reaction Risk: Incompatible with reducing sugars (e.g., Lactose).[1]

Preformulation Strategy: The Liquid-to-Solid Transition[1]

The primary hurdle for PPM is its physical state.[1] Handling a viscous, oxidizable liquid amine is impractical for large-scale manufacturing.[1] The first operational directive is to stabilize the physical form.[1]

Workflow Visualization: Decision Matrix

The following decision tree illustrates the logic flow from the raw liquid material to the final dosage form.

FormulationStrategy Start Raw Material: Liquid Free Base Char Physicochemical Profiling (pKa, LogP) Start->Char Decision Can stable crystalline salt be formed? Char->Decision Yes Salt Selection Screening Decision->Yes Yes No Lipid/Adsorption Strategy Decision->No No SaltPath 1. Solvent Evaporation 2. Cooling Crystallization 3. Anti-solvent Addition Yes->SaltPath LipidPath SEDDS/SMEDDS Formulation No->LipidPath AdsorbPath Mesoporous Silica Adsorption No->AdsorbPath SolidDosage Standard Tablet/Capsule (Direct Compression) SaltPath->SolidDosage LFC Liquid Filled Capsule LipidPath->LFC AdsorbPath->SolidDosage

Figure 1: Strategic decision tree for handling the liquid free base of PPM. High-contrast nodes indicate critical decision points.

Protocol A: High-Throughput Salt Selection

Objective: Convert liquid PPM into a crystalline solid to improve stability, handling, and dissolution.

Rationale

PPM is a weak base.[1] Reacting it with an acid will protonate the amine, creating an ionic lattice that is solid at room temperature.[1]

  • Target Counter-ions: HCl (Standard), Fumaric Acid (Non-hygroscopic), Tartaric Acid (Solubility), Succinic Acid.[1]

Experimental Protocol
  • Stoichiometry Setup: Prepare 1:1 molar equivalents of PPM (liquid) and selected acids.

  • Solvent Selection: Dissolve PPM in a minimal volume of Ethanol, Isopropanol, or Acetone.[1]

  • Acid Addition: Add the acid (dissolved in the same solvent) dropwise to the PPM solution while stirring at 50°C.

  • Crystallization Induction:

    • Method A (Cooling): Slowly cool from 50°C to 4°C over 12 hours.

    • Method B (Anti-solvent): If no precipitate forms, add n-Heptane or MTBE dropwise until turbidity persists.[1]

  • Harvest & Dry: Filter solids and dry under vacuum at 40°C for 24 hours.

  • Validation (Crucial):

    • PLM (Polarized Light Microscopy): Check for birefringence (indicates crystallinity).[1]

    • DSC (Differential Scanning Calorimetry): Confirm sharp melting point (indicates purity and stability).[1]

Expert Insight: If the HCl salt is hygroscopic (absorbs water), prioritize the Fumarate or Maleate salts, as these dicarboxylic acids often yield non-hygroscopic lattices with secondary amines.[1]

Protocol B: Lipid-Based Delivery (SEDDS)

Objective: If salt formation fails or if the molecule shows poor permeability, a Self-Emulsifying Drug Delivery System (SEDDS) is the backup strategy.[1] This solubilizes the liquid free base directly into an oil phase.[1]

Formulation Composition
  • Oil Phase (Solubilizer): Capryol 90 or Peceol (Long-chain triglycerides).[1]

  • Surfactant (Emulsifier): Cremophor EL or Tween 80 (HLB > 12).[1]

  • Co-Surfactant: Transcutol HP (Enhances drug loading).[1]

Construction of Pseudo-Ternary Phase Diagram

To identify the stable "self-emulsifying" region, you must map the phase behavior.[1]

  • ratios: Prepare mixtures of Surfactant:Co-Surfactant (Smix) at ratios of 1:1, 2:1, and 3:1.

  • Titration: Mix Oil and Smix at ratios from 1:9 to 9:1.

  • Water Titration: Add water dropwise to each oil/Smix mixture under vortexing.

  • Observation: Record the point where the clear solution turns turbid (emulsion formation) or separates (instability).

  • Selection: Choose a formulation that remains clear/translucent upon infinite dilution (simulating gastric dumping).

Analytical Validation: Stability-Indicating HPLC Method

Because PPM contains a primary/secondary amine motif, it is vulnerable to oxidation (N-oxide formation).[1] A standard HPLC method is insufficient; a stability-indicating method is required.[1]

Method Parameters
ParameterSettingRationale
Column C18 (e.g., Waters XBridge), 3.5 µm, 4.6 x 150 mmHigh pH stability required (Amine analysis often requires basic pH).[1]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.[1]5)High pH suppresses amine ionization, improving peak shape and retention.[1]
Mobile Phase B AcetonitrileOrganic modifier.[1]
Gradient 5% B to 90% B over 15 minElutes polar degradants early and lipophilic parent later.[1]
Detection UV @ 210 nm / 254 nm210 nm for the amine backbone; 254 nm for the phenyl ring.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
System Suitability Test (SST) Criteria
  • Tailing Factor:

    
     (Crucial for amines; if 
    
    
    
    , increase buffer pH or ionic strength).[1]
  • Resolution:

    
     between PPM peak and nearest oxidation impurity.
    

Excipient Compatibility (The "Do Not Use" List)

For the solid dosage form (after salt formation), excipient selection is critical to prevent chemical instability.[1]

Excipient ClassRecommendedAVOID Mechanism of Failure
Filler Mannitol, Microcrystalline Cellulose (MCC)Lactose , Fructose, DextroseMaillard Reaction: Reducing sugars react with the primary amine of PPM to form brown glycosylamines.[1]
Lubricant Sodium Stearyl Fumarate (SSF)Magnesium StearateMg-Stearate can cause micro-environmental alkalinity shifts or metallic catalysis of oxidation.[1]
Glidant Colloidal Silicon DioxideTalc (Iron impurities)Iron impurities in Talc can catalyze oxidative degradation of the amine.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link

  • FDA Guidance for Industry. (2009). Q8(R2) Pharmaceutical Development.[1] Link

  • Waterman, K. C., et al. (2002).[1] Stabilization of pharmaceuticals to oxidative degradation.[1] Pharmaceutical Development and Technology, 7(1), 1-32.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (1-Phenylpyrrolidin-3-yl)methanamine

Welcome to the technical support center for (1-Phenylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Phenylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the storage, handling, and use of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and storage of (1-Phenylpyrrolidin-3-yl)methanamine.

Q1: What are the primary recommended storage conditions for (1-Phenylpyrrolidin-3-yl)methanamine?

The optimal storage conditions for (1-Phenylpyrrolidin-3-yl)methanamine are critical for maintaining its stability and purity. While some suppliers suggest room temperature storage, a more conservative approach is recommended based on the nature of similar chemical structures. To ensure the longevity of the compound, it should be stored at 4°C .[1] It is supplied as a liquid and should be kept in a tightly sealed container to prevent contamination and potential degradation.

Q2: What is the recommended atmosphere for storing (1-Phenylpyrrolidin-3-yl)methanamine?

To prevent potential oxidation and reaction with atmospheric moisture, it is best practice to store (1-Phenylpyrrolidin-3-yl)methanamine under an inert atmosphere, such as argon or nitrogen. This is particularly important for long-term storage.

Q3: What type of container should I use for storing this compound?

Use a tightly sealed, amber glass vial or bottle. The amber color will protect the compound from potential photodegradation. Ensure the container cap is lined with a chemically resistant material like PTFE to prevent leaching of impurities.

Q4: What are the known incompatibilities of (1-Phenylpyrrolidin-3-yl)methanamine?

As an amine, (1-Phenylpyrrolidin-3-yl)methanamine is incompatible with strong oxidizing agents, strong acids, and acid chlorides. Contact with these substances can lead to vigorous and potentially hazardous reactions. It is crucial to avoid these materials in the storage and handling environment.

Section 2: Troubleshooting Guide

This section provides solutions to common problems that may be encountered during the handling and use of (1-Phenylpyrrolidin-3-yl)methanamine in experimental settings.

Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent experimental results Compound degradation due to improper storage.1. Verify Storage Conditions: Ensure the compound has been consistently stored at 4°C under an inert atmosphere. 2. Aliquot Samples: For frequent use, aliquot the compound into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air and moisture. 3. Purity Check: If degradation is suspected, re-analyze the purity of the compound using techniques like HPLC or NMR.
Precipitate formation in solution Low solubility in the chosen solvent or reaction with solvent impurities.1. Solvent Selection: Test the solubility in a small scale first. While soluble in polar organic solvents, the specific solubility can vary.[2] 2. Use High-Purity Solvents: Ensure that the solvents are anhydrous and of high purity to prevent reactions. 3. Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution, but monitor for any signs of degradation.
Discoloration of the compound Oxidation or contamination.1. Inert Atmosphere: Always handle the compound under an inert atmosphere. 2. Container Inspection: Ensure the storage container is clean and properly sealed. 3. Avoid Contamination: Use clean, dedicated spatulas and glassware when handling the compound.

Section 3: Experimental Protocols and Workflows

This section provides detailed protocols for the proper handling and preparation of (1-Phenylpyrrolidin-3-yl)methanamine solutions for experimental use.

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of (1-Phenylpyrrolidin-3-yl)methanamine.

Materials:

  • (1-Phenylpyrrolidin-3-yl)methanamine

  • Anhydrous solvent (e.g., DMSO, Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial with a PTFE-lined cap

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of (1-Phenylpyrrolidin-3-yl)methanamine to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Inert Atmosphere: Perform all manipulations in a glove box or under a steady stream of inert gas.

  • Weighing: Accurately weigh the desired amount of the compound into a clean, dry amber glass vial.

  • Solvent Addition: Add the calculated volume of the anhydrous solvent to the vial to achieve the desired concentration.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Inert Gas Purge: Purge the headspace of the vial with the inert gas before sealing tightly with the PTFE-lined cap.

  • Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Workflow for Handling and Use

The following diagram illustrates the recommended workflow for handling and using (1-Phenylpyrrolidin-3-yl)methanamine to ensure experimental reproducibility and integrity of the compound.

G cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation storage Store at 4°C under Inert Gas equilibrate Equilibrate to Room Temperature storage->equilibrate Retrieve weigh Weigh under Inert Atmosphere equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot use Use in Experiment aliquot->use Store at -20°C/-80°C

Caption: Recommended workflow for handling and preparing (1-Phenylpyrrolidin-3-yl)methanamine.

Section 4: Chemical Stability and Degradation

Understanding the stability and potential degradation pathways of (1-Phenylpyrrolidin-3-yl)methanamine is crucial for interpreting experimental results and ensuring the quality of the compound.

Potential Degradation Pathways

While specific degradation pathways for (1-Phenylpyrrolidin-3-yl)methanamine are not extensively documented in publicly available literature, related pyrrolidine-containing compounds can undergo degradation through several mechanisms. For instance, some pyrrolidine derivatives are susceptible to cyclization and subsequent hydrolysis in solution.[3]

The primary amine in (1-Phenylpyrrolidin-3-yl)methanamine can also be susceptible to oxidation.

G Compound (1-Phenylpyrrolidin-3-yl)methanamine Oxidation Oxidized Products Compound->Oxidation O2 Hydrolysis Hydrolyzed Products (in aqueous solution) Compound->Hydrolysis H2O Reaction Reaction with Incompatible Chemicals Compound->Reaction e.g., Strong Acids

Caption: Potential degradation pathways for (1-Phenylpyrrolidin-3-yl)methanamine.

To mitigate degradation, it is imperative to adhere to the recommended storage and handling conditions, particularly the use of an inert atmosphere and anhydrous solvents.

References

  • EvitaChem. (n.d.). Buy (4-Phenylpyrrolidin-3-yl)methanamine (EVT-8923648).
  • MDPI. (2022, January 13). (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one.
  • PubMed Central. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • PubMed. (n.d.). Elucidating the pathways of degradation of denagliptin.
  • Sigma-Aldrich. (n.d.). 1-(1-phenylpyrrolidin-3-yl)methanamine.
  • Suvchem Laboratory Chemicals. (n.d.). TUNGSTEN POWDER LR.

Sources

Optimization

Technical Support Center: Solubility Optimization for (1-Phenylpyrrolidin-3-yl)methanamine Derivatives

Current Status: Online Operator: Senior Application Scientist Ticket Topic: Overcoming Poor Solubility of (1-Phenylpyrrolidin-3-yl)methanamine Scaffolds Reference ID: SOL-PYR-001[1] Executive Technical Summary The (1-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Topic: Overcoming Poor Solubility of (1-Phenylpyrrolidin-3-yl)methanamine Scaffolds Reference ID: SOL-PYR-001[1]

Executive Technical Summary

The (1-Phenylpyrrolidin-3-yl)methanamine scaffold presents a distinct solubility profile governed by the electronic desymmetrization of its two nitrogen centers.[1] Unlike simple diamines, the N1-phenyl attachment renders the pyrrolidine nitrogen essentially non-basic (aniline-like, pKa ~2–3) due to resonance delocalization. Consequently, solubility is almost entirely dependent on the protonation state of the exocyclic primary amine (C3-methanamine, pKa ~9.5–10.0) and the lipophilicity (LogP) contributed by the N-phenyl ring.[1]

This guide addresses the "brick-dust" insolubility of the crystalline free base and the "oiling out" phenomena often observed during salt formation.

Troubleshooting Guide & FAQs

Category A: Dissolution Failures in Aqueous Media

Q: Why does my compound precipitate immediately when adding it to PBS (pH 7.4), even though it dissolved in DMSO? A: This is a classic "crash-out" driven by the hydrophobic effect.[1]

  • Root Cause: At pH 7.4, the primary amine (pKa ~9.8) is partially protonated, but the lipophilic phenyl ring drives the intrinsic solubility (

    
    ) down. The DMSO stock creates a supersaturated solution that collapses upon contact with the high-dielectric aqueous buffer.
    
  • Immediate Fix: Do not add pure DMSO stock directly to PBS. Instead, perform a serial dilution using an intermediate cosolvent system (e.g., DMSO

    
     PEG400/Water 
    
    
    
    PBS) or lower the buffer pH to < 6.0 to ensure full ionization of the primary amine.

Q: I am trying to make a 10 mM stock in water, but the solid floats and refuses to wet. What is happening? A: The hydrophobic phenyl ring creates high interfacial tension with water.[1]

  • Technical Solution: This is a wetting issue, not just a solubility limit.

    • Pre-wetting: Add a minimal volume (1-2% of final volume) of ethanol or Tween-80 to the solid before adding water.[1]

    • Salt Conversion: The free base is likely a waxy solid or oil.[1] Convert it to a Dihydrochloride or Mesylate salt to disrupt the crystal lattice and increase hydrophilicity.

Category B: Salt Formation Issues

Q: I tried making the HCl salt, but I got a sticky gum/oil instead of a powder. How do I fix this? A: (1-Phenylpyrrolidin-3-yl)methanamine derivatives are prone to "oiling out" because the lattice energy of the salt is lower than the solvation energy of the amorphous form in the chosen solvent.

  • Protocol Adjustment:

    • Switch Solvents: Avoid alcohols (MeOH/EtOH) as the primary solvent.[1] Use a non-polar solvent like Ethyl Acetate or MTBE (Methyl tert-butyl ether) as the reaction medium.[1]

    • Anti-solvent Addition: Dissolve the free base in a minimum amount of dry THF, add HCl (in Dioxane), and then slowly add excess Heptane to force precipitation of the crystalline salt.

    • Ripening: If oil forms, sonicate the mixture for 20 minutes and let it stir overnight. The mechanical energy often induces nucleation.[1]

Q: Should I target a mono-salt or a di-salt? A: Target the Mono-salt .

  • Reasoning: The N1-phenyl nitrogen has extremely low basicity.[1] Attempting to force a di-salt (e.g., 2HCl) usually results in a hygroscopic, unstable solid that readily loses the second equivalent of acid upon exposure to moisture or during drying. The mono-salt at the exocyclic primary amine will be more stoichiometric and stable.

Strategic Workflows (Visualized)

Workflow 1: Solubility Optimization Decision Tree

This logic flow guides you from the initial free base to the optimal formulation strategy.

SolubilityStrategy Start Start: (1-Phenylpyrrolidin-3-yl)methanamine (Poor Solubility) CheckpH Check Target pH Start->CheckpH Acidic Target pH < 6.0 CheckpH->Acidic Yes Neutral Target pH 7.4 CheckpH->Neutral No SaltScreen Salt Selection Screen (Target: Mono-HCl, Mesylate) Acidic->SaltScreen Cosolvent Cosolvent/Surfactant Strategy Neutral->Cosolvent Success1 Dissolved: Charge Assisted SaltScreen->Success1 Stable Crystal Cyclodextrin Complexation: HP-beta-CD (10-20%) Cosolvent->Cyclodextrin If LogP < 3 LipidForm Lipid Formulation: SEDDS (Capryol/Tween) Cosolvent->LipidForm If LogP > 3

Caption: Decision matrix for selecting the appropriate solubilization strategy based on environmental pH and physicochemical properties.

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (High-Throughput)

Purpose: To rapidly determine the "apparent" solubility in various buffers.[1]

Materials:

  • Compound (Solid Free Base or Salt)[1][2]

  • 96-well filter plate (0.45 µm PVDF)[1]

  • Buffers: pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (FaSSIF), pH 7.4 (PBS)[1]

  • HPLC-UV/MS[1]

Step-by-Step:

  • Dispense: Weigh 2 mg of compound into each well of a collection plate.

  • Solvate: Add 200 µL of the respective buffer to each well.

  • Incubate: Shake at 500 rpm for 24 hours at room temperature (25°C).

  • Filter: Transfer contents to the filter plate and apply vacuum/centrifuge to remove undissolved solid.

  • Analyze: Dilute the filtrate 1:10 with Mobile Phase (50:50 ACN:Water) and inject into HPLC.

  • Calculate: Compare peak area against a standard curve prepared in DMSO.

Protocol B: Anti-Solvent Crystallization for Salt Formation

Purpose: To generate a stable, crystalline mono-salt (e.g., HCl) and avoid oiling out.

Materials:

  • Free base (100 mg)[1]

  • Solvent: Ethyl Acetate (EtOAc)[1]

  • Acid: 4M HCl in Dioxane

  • Anti-solvent: n-Heptane or Diethyl Ether[1]

Step-by-Step:

  • Dissolution: Dissolve 100 mg of free base in 2 mL of EtOAc. If cloudy, add minimal THF dropwise until clear.

  • Acid Addition: While stirring rapidly at room temperature, add 1.05 equivalents of 4M HCl in Dioxane dropwise.

    • Observation: A white precipitate should form immediately.

    • Troubleshooting: If an oil forms, stop stirring and scratch the glass side with a spatula.

  • Anti-Solvent: If no precipitate forms, slowly add n-Heptane (up to 5 mL) until turbidity persists.[1]

  • Aging: Cool the mixture to 4°C for 4 hours.

  • Isolation: Filter the solids, wash with cold Heptane, and dry under vacuum at 40°C.

Quantitative Data Summary

Table 1: Predicted Solubility Profiles for (1-Phenylpyrrolidin-3-yl)methanamine Derivatives

ParameterFree BaseMono-HCl SaltMono-Mesylate Salt
Water Solubility (pH 7) < 0.1 mg/mL (Poor)1–5 mg/mL (Moderate)> 10 mg/mL (Good)
SGF Solubility (pH 1.2) > 10 mg/mL (High)> 20 mg/mL (High)> 20 mg/mL (High)
Melting Point Low (< 80°C) / OilHigh (> 150°C)Moderate (100–140°C)
Hygroscopicity LowLow to ModerateHigh (Deliquescent)
Optimal Use Case Lipid FormulationsSolid Oral DosageIV/Parenteral

Mechanistic Insight: The "Aniline" Effect

Understanding the electronics of this scaffold is crucial for troubleshooting.

ElectronicEffect Phenyl Phenyl Ring (Electron Withdrawing) N1 N1 (Pyrrolidine) Resonance Delocalization Phenyl->N1 Reduces Basicity (pKa ~2-3) C3 C3 Linker N1->C3 N_Exo Exocyclic Amine (Primary -NH2) C3->N_Exo Protonation Protonation N_Exo->Protonation High Basicity (pKa ~9.8) Primary Salt Site

Caption: Electronic influence of the N-phenyl group.[1] The resonance withdraws electron density from N1, leaving the exocyclic amine as the sole protonation site for solubility enhancement.

The "Aniline Effect" explains why di-salts fail. The N1 nitrogen is involved in conjugation with the phenyl ring (


 character), drastically reducing its ability to accept a proton. Therefore, all solubility efforts must focus on the exocyclic primary amine .

References

  • EvitaChem. (4-Phenylpyrrolidin-3-yl)methanamine Chemical Properties and Solubility Data. Available at: 3

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17389965: (1-Methylpyrrolidin-3-yl)methanamine (Structural Analog).[1] PubChem.[1][4][3] Available at: 1[1][3]

  • Serajuddin, A.T. Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 2007.[2] (General principles applied to amine salts).

  • Kalepu, S., & Nekkanti, V. Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 2015.[2] (Reference for Lipid/SEDDS strategies).

  • Obniska, J., et al. Synthesis, physicochemical and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)alkyl]-3-phenyl-pyrrolidine-2,5-diones.[1][5] Acta Pol Pharm. 2009. Available at: 5

Sources

Troubleshooting

Optimizing dosage for in vivo studies of (1-Phenylpyrrolidin-3-yl)methanamine

Technical Support Center: In Vivo Optimization for (1-Phenylpyrrolidin-3-yl)methanamine Status: Operational Agent: Senior Application Scientist, Preclinical Development Case ID: PPY-M-IVO-2024[1] Executive Summary (1-Phe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: In Vivo Optimization for (1-Phenylpyrrolidin-3-yl)methanamine

Status: Operational Agent: Senior Application Scientist, Preclinical Development Case ID: PPY-M-IVO-2024[1]

Executive Summary

(1-Phenylpyrrolidin-3-yl)methanamine is a lipophilic, cationic amine scaffold often utilized in the synthesis of CNS-active ligands (e.g., Histamine H3 antagonists, Dopamine D3 modulators).[1][2][3][4] Its physicochemical profile—characterized by a basic primary amine (pKa ~9.[1]5) and a lipophilic N-phenyl ring—presents specific challenges in solubility, lysosomal trapping, and blood-brain barrier (BBB) penetration.[1]

This guide addresses the three most common support tickets we receive regarding this compound: Formulation Failure (Precipitation) , Unexpected Toxicity , and Poor In Vitro-In Vivo Correlation (IVIVC).

Module 1: Formulation & Solubility Troubleshooting

User Issue: "I dissolved the compound in DMSO, but it precipitated immediately upon dilution with PBS for injection."

Diagnosis: This is a classic "pH Shock" phenomenon.[1] (1-Phenylpyrrolidin-3-yl)methanamine acts as a weak base. In DMSO, it is soluble as a free base. However, when diluted into PBS (pH 7.4), the local concentration exceeds the solubility limit of the unprotonated species before it can equilibrate.

Technical Resolution: You must convert the free base to a water-soluble salt or use a complexing agent before introducing the buffer.[1]

Protocol A: In Situ Salt Formation (Recommended)
  • Weigh the free base.[1]

  • Dissolve in 0.1 M HCl (1.1 molar equivalents relative to the amine).

    • Mechanism:[2][4] This protonates the primary methanamine nitrogen (

      
      ), drastically increasing aqueous solubility.[1]
      
  • Dilute with Saline (0.9% NaCl) to the target volume.

  • Check pH: Ensure final pH is >4.5 to avoid injection site irritation, but <7.5 to prevent precipitation.

Protocol B: Cyclodextrin Complexation (For High Concentrations)

If the salt form is too acidic or still precipitates:

  • Prepare 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP
    
    
    
    CD)
    in water.
  • Add compound and vortex/sonicate for 30 mins.

  • Filter sterilize (0.22

    
    m).
    
    • Note: Avoid PEG400 if possible, as it can interfere with P-glycoprotein (P-gp) transporters at the BBB.[1]

Visual Guide: Formulation Decision Tree

FormulationLogic Start Start: Formulation Strategy IsSalt Is compound a Salt (HCl/Tartrate)? Start->IsSalt CheckSol Dissolve in Saline/PBS IsSalt->CheckSol Yes Acidify Dissolve in 0.1M HCl (1.1 eq) IsSalt->Acidify No (Free Base) Soluble Filter Sterilize (Ready for IV/IP) CheckSol->Soluble Clear NotSoluble Precipitation Observed CheckSol->NotSoluble Cloudy AddCD Use 20% HP-beta-CD (Cyclodextrin) NotSoluble->AddCD Add Excipient Acidify->CheckSol Sonicate Sonicate 30 min AddCD->Sonicate FinalCheck Check Clarity Sonicate->FinalCheck FinalCheck->Soluble Clear DMSO Dissolve in 5% DMSO + 95% Acidified Saline FinalCheck->DMSO Still Cloudy

Figure 1: Step-by-step logic for formulating lipophilic amines to prevent precipitation during in vivo administration.

Module 2: Dosage Optimization & Safety

User Issue: "We saw convulsions in mice at 50 mg/kg IP, but no efficacy at 10 mg/kg. How do we find the window?"

Diagnosis: (1-Phenylpyrrolidin-3-yl)methanamine derivatives often exhibit a narrow therapeutic index due to CNS excitability (seizures) or off-target sigma receptor binding.[1] Arbitrary dose selection is dangerous.[1]

Technical Resolution: Do not rely on literature values for "similar" compounds. You must empirically determine the Maximum Tolerated Dose (MTD) using a modified OECD 425 Up-and-Down procedure.

Step-by-Step Dose Finding Protocol

Phase 1: Acute Toxicity Sighting (The "Sighting" Study)

  • Animal: Mouse (C57BL/6), N=1 per dose.

  • Start Dose: 10 mg/kg (IV) or 30 mg/kg (IP).

  • Observation: Monitor for 24 hours.

    • Signs of Toxicity: Straub tail (opioid/dopamine effect), tremors, sedation, piloerection.

  • Escalation:

    • If survival: Increase dose by factor of 3.2 (Log interval 0.5).[1]

    • If death/moribund: Decrease dose by factor of 3.2.

  • Stop: When the boundary between survival and death is identified. This is your estimated MTD.

Phase 2: Therapeutic Dosing

  • High Dose: 50% of MTD.

  • Medium Dose: 25% of MTD.

  • Low Dose: 12.5% of MTD.[1]

Data Summary Table: Typical Dose Ranges (Estimated) Note: These are reference ranges for phenylpyrrolidines; empirical verification is mandatory.

RouteBioavailability (F%)Starting Dose (Mouse)Max Volume
Intravenous (IV) 100%1 - 5 mg/kg5 mL/kg
Intraperitoneal (IP) ~60-80%10 - 30 mg/kg10 mL/kg
Oral Gavage (PO) Variable (First-pass effect)30 - 100 mg/kg10 mL/kg

Module 3: Pharmacokinetics (PK) & Lysosomal Trapping

User Issue: "The compound clears from plasma in 30 minutes, but efficacy lasts 6 hours. Is my assay broken?"

Diagnosis: Your assay is likely correct. This is a hallmark of Lysosomal Trapping (Ion Trapping).

  • Mechanism: The basic amine (pKa ~9.[1]5) crosses cell membranes (pH 7.[1][2]4) easily. Once inside the acidic lysosome (pH 4-5), it becomes fully protonated and cannot exit.

  • Consequence: This leads to a massive Volume of Distribution (

    
    ).[1] Plasma levels drop rapidly as the drug sequesters into tissues (lung, liver, brain), acting as a "depot."
    

Technical Resolution: You cannot rely solely on plasma


 to predict efficacy.[1] You must measure Brain-to-Plasma Ratio (

)
.
Workflow: Validating CNS Exposure

PK_Workflow cluster_Analysis Bioanalysis (LC-MS/MS) Dose Administer Dose (IP/IV) Sample Collect Samples (Plasma & Brain) Dose->Sample PlasmaConc Plasma Conc. (Cp) Sample->PlasmaConc BrainConc Brain Conc. (Cb) Sample->BrainConc Calc Calculate Partition Kp = Cb / Cp PlasmaConc->Calc BrainConc->Calc Decision Evaluate Kp Calc->Decision Good Kp > 1.0 (Active Transport/Lipophilic) Decision->Good Trapped Kp > 10.0 (Lysosomal Trapping Risk) Decision->Trapped Poor Kp < 0.1 (P-gp Efflux Substrate) Decision->Poor

Figure 2: Workflow for evaluating CNS penetration and distinguishing between effective distribution and tissue accumulation.

Troubleshooting "Poor Efficacy" despite High Dose: If


, your compound is likely a substrate for P-glycoprotein (P-gp).[1][4]
  • Test: Co-administer with a P-gp inhibitor (e.g., Cyclosporin A) in a pilot study. If brain levels spike, you have an efflux problem.

References & Authoritative Sources

  • OECD Guidelines for the Testing of Chemicals. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[5][6][7] OECD Publishing.[5]

  • Kazmi, F., et al. (2013).[1] "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Drug Metabolism and Disposition. Explains the mechanism of high Vd in amines.

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (Used for allometric scaling principles).[1]

  • PubChem Compound Summary. (2024). (1-Methylpyrrolidin-3-yl)methanamine and related phenyl-derivatives.[8] National Library of Medicine. [1]

  • Larsson, F. P., et al. (2025).[1] "Vehicles for Lipophilic Drugs: Implications for Experimental Design." ResearchGate/PubMed. Discusses vehicle effects (DMSO/Cyclodextrin) on in vivo data.

Sources

Optimization

Troubleshooting unexpected results in (1-Phenylpyrrolidin-3-yl)methanamine assays

Here is a technical support center for troubleshooting unexpected results in (1-Phenylpyrrolidin-3-yl)methanamine assays. Technical Support Center: (1-Phenylpyrrolidin-3-yl)methanamine Section 1: Foundational Knowledge -...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center for troubleshooting unexpected results in (1-Phenylpyrrolidin-3-yl)methanamine assays.

Technical Support Center: (1-Phenylpyrrolidin-3-yl)methanamine

Section 1: Foundational Knowledge - Chemical Profile and Stability

A foundational understanding of the molecule's properties is critical for accurate and reproducible assay results. (1-Phenylpyrrolidin-3-yl)methanamine is a chiral organic compound featuring a pyrrolidine ring, a phenyl group, and a primary aminomethyl side chain.[1][2][3] Its structure, particularly the primary amine, dictates its chemical behavior and stability.

Table 1: Key Physicochemical Properties of (1-Phenylpyrrolidin-3-yl)methanamine

Property Value Source
Molecular Formula C₁₁H₁₆N₂ [1]
Molecular Weight 176.26 g/mol [1]
Hydrogen Bond Donors 1 [1]
Hydrogen Bond Acceptors 2 [1]
Topological Polar Surface Area 29.3 Ų [1]

| LogP | 1.5 |[1] |

The primary amine is a nucleophilic center, making the compound susceptible to several degradation pathways that can directly impact assay outcomes:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of corresponding imines, oxides, or other degradation products. This is a common issue with many primary amines and can introduce unexpected impurities.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO₂ to form carbamate salts. This can alter the compound's mass, solubility, and chromatographic behavior.

  • Light Sensitivity: While less common, aromatic compounds can be susceptible to photodegradation.

Proper handling and storage are therefore non-negotiable for maintaining sample integrity.

Table 2: Recommended Storage and Handling Conditions

Parameter Recommendation Rationale
Storage (Solid) -20°C, under inert gas (Argon/Nitrogen) Minimizes oxidative and CO₂-related degradation.[2]
Storage (Solution) -80°C in tightly sealed vials, aliquoted Prevents degradation in solvent and avoids contamination from repeated freeze-thaw cycles.
Handling Use freshly de-gassed solvents for solutions Removes dissolved oxygen, a key reactant in oxidative degradation.

| Container | Amber glass vials | Protects from potential light-induced degradation. |

Section 2: Troubleshooting Guide for Analytical Assays (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification. Unexpected results are common but can be systematically resolved.

FAQ 1: I'm observing new, unexpected peaks in my HPLC chromatogram. What are they and where did they come from?

Answer: Unexpected peaks almost always indicate the presence of impurities or degradation products. Given the structure of (1-Phenylpyrrolidin-3-yl)methanamine, these could be:

  • Oxidative Degradants: Formed from exposure to air during sample handling or storage.

  • Carbamate Adducts: Resulting from reaction with CO₂.

  • Solvent Adducts: The primary amine can sometimes react with reactive solvents (e.g., acetone, if present as an impurity) or degrade over time in certain solvents like methanol.

The logical workflow below outlines a systematic approach to diagnosing the source of these peaks.

Caption: Diagnostic workflow for identifying the source of unexpected HPLC peaks.

FAQ 2: Why is my peak shape poor (tailing or fronting) for (1-Phenylpyrrolidin-3-yl)methanamine?

Answer: Poor peak shape for basic compounds like this is a classic HPLC problem, often caused by secondary interactions between the analyte and the stationary phase.

  • Peak Tailing: This is the most common issue. The primary amine can interact strongly with acidic silanol groups present on the surface of silica-based columns. This leads to a portion of the analyte being retained longer, causing the peak to tail.

  • Peak Fronting: This is typically a sign of column overloading. Too much sample has been injected, saturating the stationary phase at the column inlet.

Troubleshooting Steps:

  • Reduce Silanol Interactions (for Tailing):

    • Lower Mobile Phase pH: Using an acidic mobile phase (e.g., pH 2.5-3.5 with formic acid or TFA) will protonate the primary amine to an ammonium ion (R-CH₂NH₃⁺). This reduces its interaction with the stationary phase.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.

    • Use a Modern, End-Capped Column: Columns specifically designed for basic compounds often have advanced end-capping to shield silanol groups.[4]

  • Address Overloading (for Fronting):

    • Protocol: Perform a dilution series. Prepare and inject samples at 1:2, 1:5, and 1:10 dilutions of your current concentration. If the peak shape improves and becomes more symmetrical at lower concentrations, the issue is overloading.

Section 3: Troubleshooting Guide for Cell-Based Assays

The transition from a clean analytical system to a complex biological matrix introduces new variables that can lead to unexpected results.

FAQ 3: My EC₅₀/IC₅₀ values are inconsistent between experiments. What is causing this variability?

Answer: Poor reproducibility in potency assays is a multifactorial problem. The cause can range from simple solution preparation errors to complex biological variables.[5][6] A systematic approach is required to pinpoint the source of the inconsistency.

Caption: Troubleshooting workflow for inconsistent bioassay potency results.

Detailed Protocol: Assessing Compound Stability in Assay Medium

Rationale: The complex mixture of salts, proteins, and other components in cell culture media can degrade the test compound or reduce its effective concentration through non-specific binding. This protocol validates compound integrity under assay conditions.

Methodology:

  • Preparation: Prepare a solution of (1-Phenylpyrrolidin-3-yl)methanamine in your complete cell culture medium (including serum) at the highest concentration used in your assay.

  • Incubation: Place the solution in your cell culture incubator (e.g., 37°C, 5% CO₂) alongside a control sample stored at 4°C.

  • Time Points: At various time points (e.g., 0, 2, 8, 24 hours), remove an aliquot from both the incubated sample and the control.

  • Sample Cleanup: For each aliquot, add 3 volumes of cold acetonitrile containing an internal standard to precipitate proteins. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a suitable HPLC-UV or LC-MS method.

  • Interpretation: Compare the peak area of the parent compound in the incubated sample to the control at each time point. A significant decrease (>10-15%) in the peak area over time indicates instability or loss due to binding. This knowledge allows you to adjust incubation times or experimental design accordingly.

Section 4: Reference Data and Protocols

Table 3: Solvent Selection and Stability Considerations

Solvent Use Case Stability Notes
DMSO Primary stock solutions for bioassays Generally good stability. Use anhydrous grade. Store at -80°C.
Acetonitrile HPLC diluent, stock solutions Good stability, less reactive than alcohols. Preferred for analytical standards.
Methanol HPLC diluent, stock solutions Use with caution. Potential for N-methylation over long-term storage. Always prepare fresh.

| Aqueous Buffers (e.g., PBS) | Bioassay working solutions | pH-dependent stability. The compound is more stable when protonated at acidic pH. Confirm stability for incubations >4 hours. |

References

  • PubChem. (1-Phenylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Angene Chemical. 1-(1-PHENYLPYRROLIDIN-3-YL)METHANAMINE. Angene Chemical. [Link]

  • Agilent Technologies. (2014). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. (This is a conceptual reference for assay validation principles). [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for (1-Phenylpyrrolidin-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analytical method development of (1-Phenylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analytical method development of (1-Phenylpyrrolidin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to empower you to develop and validate a reliable, stability-indicating analytical method for quantifying (1-Phenylpyrrolidin-3-yl)methanamine and its impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to establish a foundational understanding of the analytical challenges and strategies associated with (1-Phenylpyrrolidin-3-yl)methanamine.

Q1: What are the likely impurities associated with (1-Phenylpyrrolidin-3-yl)methanamine?

Impurities can originate from two primary sources: the synthetic process and degradation.

  • Process-Related Impurities: These include starting materials, intermediates, by-products, and reagents from the synthesis route. For instance, precursors to the phenylpyrrolidine ring or reagents used in the amination step could be present.[1] A thorough understanding of the synthetic pathway is critical for predicting these impurities.

  • Degradation Products: These arise from the decomposition of the drug substance under various stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[2] Given the presence of a secondary amine in the pyrrolidine ring and a primary amine in the side chain, the molecule is susceptible to oxidation and reactions that could lead to the formation of N-oxides or other related substances.

Q2: What is the most suitable initial analytical technique for impurity profiling?

For a non-volatile, polar molecule like (1-Phenylpyrrolidin-3-yl)methanamine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended starting point.[3] Its versatility, robustness, and wide applicability make it the workhorse of pharmaceutical analysis. Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for subsequent impurity identification.[4]

Q3: My (1-Phenylpyrrolidin-3-yl)methanamine sample shows poor peak shape (tailing) in RP-HPLC. What is the cause and how can I fix it?

Peak tailing is a classic issue when analyzing basic compounds like your target molecule on silica-based C18 columns. The root cause is the interaction between the protonated amine groups (R-NH3+) and acidic silanol groups (Si-O-) on the silica surface.

Causality: At acidic to neutral pH, the amine groups are positively charged. These positive charges can interact strongly with residual, negatively charged deprotonated silanols on the column packing, leading to secondary retention mechanisms that cause the peak to tail.

Solutions:

  • Mobile Phase pH Adjustment: Increase the mobile phase pH to >8. This deprotonates the amine groups, neutralizing their charge and minimizing silanol interactions. However, ensure your column is stable at high pH.

  • Use of a "High Purity" or "End-Capped" Column: These columns have fewer residual silanol groups, reducing the sites available for secondary interactions.

  • Addition of a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase.[5] TEA will preferentially interact with the silanol groups, effectively "masking" them from your analyte.

  • Lower pH with an Ion-Pairing Agent: While less common now, this is another strategy.

Q4: How do I ensure my analytical method is "stability-indicating"?

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities and degradation products. To achieve this, you must perform forced degradation studies .[6] This involves subjecting the drug substance to harsh conditions (e.g., strong acid/base, high heat, intense light, and oxidation) to intentionally produce degradation products.[7] Your analytical method must then demonstrate the ability to separate all the resulting degradation peaks from the main analyte peak. The International Council for Harmonisation (ICH) provides clear guidelines on this process.[6]

Q5: What are the essential parameters for method validation according to regulatory guidelines?

According to ICH Q2(R2) guidelines, a quantitative impurity method must be validated for several key performance characteristics to ensure it is fit for its intended purpose.[8] The objective of validation is to demonstrate the method's suitability.[9]

Validation Parameter Purpose
Specificity To ensure the method can assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions (includes repeatability, intermediate precision).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Section 2: HPLC Method Development & Troubleshooting Guide

This section provides a practical, step-by-step protocol for developing a robust HPLC method and troubleshooting common issues.

Workflow for HPLC Method Development

MethodDevelopmentWorkflow start_node Define Analytical Target Profile (ATP) process_node process_node decision_node decision_node end_node Validated Method A 1. Analyte Characterization (pKa, logP, UV spectra) B 2. Initial Column & Mobile Phase Screening A->B F Resolution & Peak Shape OK? B->F C 3. Optimize Mobile Phase (pH, Organic Ratio, Buffer) D 4. Optimize Gradient & Flow Rate C->D D->F E 5. Forced Degradation Study G 6. Method Validation (ICH Q2) E->G F->C No F->E Yes G->end_node

Caption: General workflow for analytical method development.

Protocol 1: Initial HPLC Method Screening

Objective: To establish initial chromatographic conditions for separating (1-Phenylpyrrolidin-3-yl)methanamine from potential impurities.

1. Analyte Preparation:

  • Prepare a stock solution of (1-Phenylpyrrolidin-3-yl)methanamine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Dilute this stock to a working concentration of approximately 0.1 mg/mL for initial injections.

2. Recommended Starting HPLC Conditions:

Parameter Recommended Starting Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA general-purpose column with good resolving power.[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides an acidic pH (~2.5) to ensure consistent protonation of the analyte and acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 210 nm and 254 nmThe phenyl group should have absorbance at ~254 nm, while 210 nm is a more universal wavelength for organic molecules.
Injection Volume 10 µLA standard volume to avoid column overload.

3. Execution:

  • Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.

  • Inject a diluent blank to identify any system peaks.

  • Inject the sample and analyze the chromatogram for peak shape, retention time, and the presence of any impurity peaks.

Troubleshooting HPLC Issues (Q&A Format)

Q: I see good separation, but the resolution between my main peak and a critical impurity is less than 1.5. How can I improve it?

A: Improving resolution requires manipulating the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).

Causality: Resolution is a measure of how well two peaks are separated. Low resolution means the peaks are overlapping, making accurate quantification impossible. Selectivity (the separation between the peak centers) is often the most powerful parameter to adjust.

Troubleshooting Decision Tree:

ResolutionTroubleshooting start_node Resolution < 1.5 process_node process_node decision_node decision_node end_node Resolution > 1.5 A A B Decrease Gradient Slope (e.g., 0.5% B/min) A->B C Is Resolution Improved? B->C D Change Organic Modifier (Acetonitrile to Methanol) C->D No H H C->H Yes E Is Selectivity Changed? D->E F Change Column Chemistry (e.g., Phenyl-Hexyl, Cyano) E->F No E->H Yes G Change Mobile Phase pH F->G G->E

Caption: Decision tree for troubleshooting poor peak resolution.

Q: My analyte has a very low UV response, making it difficult to achieve the required LOQ. What are my options?

A: If the chromophore of (1-Phenylpyrrolidin-3-yl)methanamine provides insufficient response, you have several alternatives:

  • Pre-column Derivatization: React the primary amine with a reagent that attaches a highly UV-absorbent or fluorescent tag.[11] For example, dansyl chloride or o-phthalaldehyde (OPA) are common derivatizing agents for primary amines. This can dramatically increase sensitivity.

  • Alternative Detectors:

    • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These are universal detectors that respond to any non-volatile analyte, making them excellent for impurity profiling when standards are unavailable.

    • Mass Spectrometry (MS): This is the ultimate detector for sensitivity and specificity, providing mass information that is crucial for impurity identification.[4]

Section 3: Forced Degradation & Stability-Indicating Method Development

Forced degradation studies are essential for developing a truly stability-indicating method.[12] They help identify potential degradation pathways and ensure the method can separate all degradants from the active pharmaceutical ingredient (API).

Protocol 2: Forced Degradation Study

Objective: To generate potential degradation products of (1-Phenylpyrrolidin-3-yl)methanamine and confirm the specificity of the analytical method.

1. Sample Preparation:

  • Prepare a solution of the API at approximately 1.0 mg/mL in a suitable solvent.

  • For each stress condition, aim for approximately 5-20% degradation of the API. This may require preliminary experiments to optimize the stress duration and intensity.

2. Stress Conditions:

Stress Condition Reagent / Condition Typical Duration Rationale
Acid Hydrolysis 0.1 M HCl24 hours at 60 °CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M NaOH2 hours at RTTo assess stability in alkaline environments. The amine functionality may be sensitive to base.
Oxidation 3% H₂O₂24 hours at RTTo mimic oxidative stress. The amine groups are potential sites for oxidation.[6]
Thermal Dry Heat48 hours at 80 °CTo assess thermal stability.
Photolytic ICH-compliant light chamber (UV/Vis)As per ICH Q1BTo assess stability to light exposure. The phenyl ring may be photosensitive.

3. Analysis:

  • After exposure, neutralize the acidic and basic samples before dilution and injection.

  • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a photodiode array (PDA) detector.

  • The PDA detector is crucial for performing peak purity analysis on the main analyte peak in each stressed sample to ensure it is not co-eluting with any degradants.

Q: In my oxidative stress sample, the mass balance is only 80%. Where did the other 20% of my material go?

A: Poor mass balance is a common issue in forced degradation studies and points to several possibilities:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore invisible to the UV detector. Analysis with a universal detector like CAD or MS is necessary to confirm this.

  • Precipitation: A degradant may be insoluble in the sample diluent and has precipitated out of the solution. Visually inspect the sample vial.

  • Adsorption: Highly polar or charged degradants may adsorb onto the surface of the sample vial.

  • Formation of Volatile Degradants: A degradation pathway may have produced a volatile impurity that was lost during sample handling. Headspace GC-MS could be used to investigate this.

Section 4: Advanced Topics & Impurity Identification

Q: I have detected an unknown impurity peak. How do I determine its structure?

A: The definitive technique for structural elucidation of unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS) , often using a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.[13]

Workflow for Impurity Identification using LC-MS

ImpurityIDWorkflow start_node Unknown Peak Detected in HPLC-UV process_node process_node data_node data_node end_node Proposed Structure A A B 1. LC-HRMS Analysis (Full Scan MS) A->B C Obtain Accurate Mass (e.g., m/z 193.1234) B->C D 2. Determine Elemental Composition (e.g., C11H16N2O) C->D E 3. MS/MS Fragmentation Analysis D->E F Compare fragment ions to parent drug. Identify structural modifications. E->F G 4. Propose Structure (e.g., N-oxide) F->G G->end_node

Caption: Workflow for impurity identification using LC-MS.

By comparing the fragmentation pattern (MS/MS spectrum) of the impurity to that of the parent drug, you can often pinpoint the site of modification (e.g., oxidation, hydrolysis, loss of a functional group) and confidently propose a structure.

References

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from [Link]

  • ResearchGate. (2020). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Labcompliance. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Pharma B Circle. (2021). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Retrieved from [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Hindawi. (2021). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Retrieved from [Link]

  • ResearchGate. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (2023). An RP-HPLC Method Performance and Validation for Azelnidipine Measurment and Metoprolol Succinate Within a Synthetic Mixture. Retrieved from [Link]

  • ResearchGate. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]

  • PubMed Central. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Retrieved from [Link]

  • ResearchGate. (2021). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • PubMed. (2020). An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations. Retrieved from [Link]

  • ScienceOpen. (2018). Green chromatographic method for analysis of some anti-cough drugs and their toxic impurities with comparison to conventional method. Retrieved from [Link]

  • Angene Chemical. (n.d.). 1-(1-PHENYLPYRROLIDIN-3-YL)METHANAMINE. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Semantic Scholar. (2018). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review. Retrieved from [Link]

  • PubMed. (2024). HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L. Retrieved from [Link]

  • PubMed. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Retrieved from [Link]

  • PubChem. (n.d.). (1-Phenylpyrrolidin-3-yl)methanamine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: (1-Phenylpyrrolidin-3-yl)methanamine Enantiomers

Content Type: Technical Application Note & Scaffold Profile Subject: (1-Phenylpyrrolidin-3-yl)methanamine (CAS: 910442-15-8 [racemate]) Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Leads. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Scaffold Profile Subject: (1-Phenylpyrrolidin-3-yl)methanamine (CAS: 910442-15-8 [racemate]) Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Leads.

Executive Summary

(1-Phenylpyrrolidin-3-yl)methanamine is a high-value chiral diamine scaffold, extensively utilized in the design of CNS-active agents targeting Sigma-1 (


) receptors , Dopamine receptors (D2/D3) , and Histamine H3 receptors .

Unlike achiral linkers, the C3-position of the pyrrolidine ring introduces a stereogenic center that dictates the spatial vector of the primary amine. This guide compares the (


)-  and (

)-enantiomers
, demonstrating that while they share identical physicochemical properties (logP, pKa), their pharmacological utility diverges significantly based on the target binding pocket topology.

Key Takeaway:

  • (

    
    )-Enantiomer:  Generally preferred for Dopamine D2/D3  antagonism and specific Nicotinic acetylcholine  modulation (mimicking the spatial arrangement of nicotine/proline).
    
  • (

    
    )-Enantiomer:  Often the eutomer for Sigma-1 receptor  agonism and specific Histamine H3  inverse agonists.
    
  • Racemate: Suitable only for initial fragment screening; high-affinity lead optimization requires early resolution.

Chemical Profile & Stereochemistry

The molecule consists of a pyrrolidine ring N-substituted with a phenyl group, featuring a methanamine tail at the C3 position.

Feature(

)-Enantiomer
(

)-Enantiomer
Configuration (

)-(1-phenylpyrrolidin-3-yl)methanamine
(

)-(1-phenylpyrrolidin-3-yl)methanamine
3D Topology Amine vector projects below the ring plane (relative to N-phenyl reference).Amine vector projects above the ring plane.
Key Precursor (

)-Aspartic acid or (

)-Malic acid
(

)-Aspartic acid or (

)-Malic acid
Primary Utility Sigma-1 Agonists, H3 AntagonistsDopamine D3 Ligands, nAChR Modulators
Stereochemical Stability

Both enantiomers exhibit high configurational stability. The C3 chiral center is not adjacent to a carbonyl or imine, preventing facile racemization via enolization under physiological conditions. However, harsh acidic conditions (>6N HCl, reflux) during deprotection steps in synthesis can lead to minor epimerization (<1%).

Synthetic Routes: Accessibility & Scalability

The choice between (


) and (

) often depends on the cost of the chiral starting material. The following workflow compares the two dominant synthetic strategies: Chiral Pool Synthesis (high fidelity) vs. Classical Resolution (cost-effective for racemates).
Comparative Synthesis Workflow

SynthesisComparison Start_Pool Route A: Chiral Pool (High Purity) MalicAcid Aspartic/Malic Acid (Chiral Source) Start_Pool->MalicAcid Start_Res Route B: Resolution (Bulk Scale) Racemate Racemic Amine Synthesis Start_Res->Racemate Cyclization Cyclization to Pyrrolidine-2,5-dione MalicAcid->Cyclization Stereocenter Preserved Reduction Reduction (LiAlH4) Retains Chirality Cyclization->Reduction Product_R (R)-Enantiomer >98% ee Reduction->Product_R If (R)-Start Product_S (S)-Enantiomer >98% ee Reduction->Product_S If (S)-Start SaltForm Diastereomeric Salt (e.g., Tartaric Acid) Racemate->SaltForm Cryst Fractional Crystallization SaltForm->Cryst Cryst->Product_R Solid Phase Cryst->Product_S Mother Liquor

Figure 1: Synthetic decision tree. Route A (Chiral Pool) is preferred for drug discovery to avoid "eutomer contamination," while Route B is reserved for industrial scale-up where cost is paramount.

Experimental Protocol: Kinetic Resolution (Route B)

Note: This protocol is self-validating via optical rotation checks.

  • Salt Formation: Dissolve 10 mmol of racemic (1-phenylpyrrolidin-3-yl)methanamine in EtOH (50 mL). Add 10 mmol of (

    
    )-(+)-Tartaric acid. Heat to reflux until dissolved.
    
  • Crystallization: Cool slowly to 4°C over 12 hours. The (

    
    )-amine-(
    
    
    
    )-tartrate salt typically crystallizes first due to packing efficiency.
  • Filtration & Liberation: Filter the solid. Treat with 1M NaOH and extract with DCM to yield the (

    
    )-enriched free amine.
    
  • Validation: Check enantiomeric excess (ee) via Chiral HPLC (see Section 5). If ee < 95%, recrystallize the salt.

Biological Performance Comparison

The pharmacological divergence of these enantiomers is driven by the "Three-Point Attachment" theory. The phenyl ring and the basic nitrogen (N1) anchor the scaffold, while the C3-methanamine arm vectors into specific sub-pockets.

Table 1: Target-Specific Enantiomeric Preferences
Target ClassPreferred EnantiomerMechanistic Rationale
Sigma-1 Receptor (

)
(

) ≈ (

)
(Permissive)
The

pharmacophore is flexible. Both enantiomers typically show low nanomolar affinity (

< 50 nM). However, functional selectivity (agonist vs. antagonist) may flip between enantiomers [1].
Dopamine D3 (D3R) (

)-Enantiomer
The (

)-configuration aligns the basic amine with the aspartate residue in the orthosteric binding site (TM3), mimicking the binding mode of (

)-proline derivatives [2].
Histamine H3 (

)-Enantiomer
In rigid analogs, the (

)-isomer often avoids steric clash with the TM5/TM6 transmembrane domains, acting as a more potent inverse agonist.
COX Enzymes (

)-Enantiomer
When derivatized as succinimides (e.g., MAK01 analogs), the (

)-variants show superior docking scores (-7.7 kcal/mol) in the COX-1/COX-2 hydrophobic channel [3].
Biological Decision Logic

BioLogic Start Target Identification GPCR GPCR Target? Start->GPCR Enzyme Enzyme Target? (COX/Kinase) Start->Enzyme Dopamine Dopamine/Serotonin (Monoamines) GPCR->Dopamine Sigma Sigma-1 Receptor (Chaperone) GPCR->Sigma S_Pref Select (S)-Enantiomer (Mimics L-Proline) Enzyme->S_Pref Natural Amino Acid Mimicry Dopamine->S_Pref Orthosteric Fit Both Screen Both (Bioisosteric) Sigma->Both Flexible Pocket R_Pref Select (R)-Enantiomer (Steric Fit)

Figure 2: Strategic selection guide for medicinal chemists based on target class.

Analytical Protocol: Chiral Separation

To ensure data integrity, the enantiomeric purity must be validated before biological testing. The following HPLC method is optimized for phenylpyrrolidine derivatives.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Performance:

    • (

      
      )-Enantiomer Retention (
      
      
      
      ): ~8.5 min (Representative).
    • (

      
      )-Enantiomer Retention (
      
      
      
      ): ~11.2 min (Representative).
    • Note: Elution order may reverse depending on the specific column derivative; inject authentic standards to confirm.

Conclusion

For researchers utilizing the (1-Phenylpyrrolidin-3-yl)methanamine scaffold:

  • Do not assume equivalence: The (

    
    )-enantiomer is the statistical favorite for targets evolving to recognize natural amino acids (L-Proline mimics), particularly in Dopamine  and COX  pathways.
    
  • Sigma-1 is the exception: If targeting neuroprotection via Sigma-1, both enantiomers are viable leads, often showing similar affinity but distinct functional profiles (agonist vs. antagonist).

  • Synthesis Strategy: Utilize asymmetric synthesis from malic acid for SAR exploration to guarantee >98% ee, as resolution of the racemate can leave traces of the distomer that skew high-sensitivity functional assays.

References

  • Sigma Receptor Affinity & Stereochemistry: Source: Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. Helmholtz-Zentrum Dresden-Rossendorf (HZDR).

  • Dopamine D3 Receptor Ligand Design: Source: Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands... for probing the secondary binding pocket.[1] Bioorg Med Chem Lett.[2] 2018.[1][3]

  • Anti-Inflammatory (COX) Activity of Phenylpyrrolidines: Source: Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central.

  • Stereoselective Synthesis Methods: Source: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Molecules (MDPI).

  • Chiral Separation Methodologies: Source: Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs (Contextual reference for chiral amine separation). Periodikos.

Sources

Comparative

Validating the efficacy of (1-Phenylpyrrolidin-3-yl)methanamine in disease models

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Validating the Therapeutic Potential of the (1-Phenylpyrrolidin-3-yl) Scaffold in Preclinical Disease Models A Comparative Analy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Validating the Therapeutic Potential of the (1-Phenylpyrrolidin-3-yl) Scaffold in Preclinical Disease Models

A Comparative Analysis of Efficacy for Key Derivatives

Disclaimer: This guide addresses the therapeutic potential of the core chemical structure, the (1-phenylpyrrolidin-3-yl) scaffold. As of the latest literature review, specific efficacy data for (1-Phenylpyrrolidin-3-yl)methanamine (CAS 910442-15-8) in disease models is not available in peer-reviewed publications. However, the foundational 1-phenylpyrrolidine structure is a highly valuable pharmacophore. Numerous derivatives, with modifications at the 3-position of the pyrrolidine ring, have demonstrated significant and validated efficacy in preclinical models of inflammation, pain, and epilepsy. This guide provides a comprehensive comparison of these key derivatives to illuminate the therapeutic promise of this chemical class.

Executive Summary: The 1-Phenylpyrrolidine Scaffold as a Privileged Structure in Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for targeting a wide array of biological macromolecules. When substituted with a phenyl group at the nitrogen atom (N-1 position), the resulting 1-phenylpyrrolidine moiety gains specific properties that have been successfully exploited to generate potent modulators of enzymes and receptors, particularly within the central nervous system (CNS) and inflammatory pathways.

This guide will synthesize findings from multiple studies to:

  • Compare the anti-inflammatory and analgesic efficacy of lead 1-phenylpyrrolidin-3-yl derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs).

  • Evaluate the anticonvulsant profile of key analogs in validated seizure models.

  • Provide detailed, field-tested protocols for replicating these pivotal efficacy studies.

  • Illustrate the key biological pathways and experimental workflows through clear, concise diagrams.

The objective is to provide researchers with a robust framework for understanding the structure-activity relationships (SAR) within this compound family and to facilitate the design and validation of novel therapeutic agents based on this promising scaffold.

Comparative Efficacy in Inflammatory and Nociceptive Models

A significant body of research has focused on modifying the 3-position of the 1-phenylpyrrolidine ring to create potent anti-inflammatory and analgesic agents. A leading example is the succinimide derivative, Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (referred to hereafter as MAK01 ), which has been extensively characterized.[3][4][5]

Mechanism of Action: Dual Inhibition of Arachidonic Acid Pathways

Inflammatory pain is primarily mediated by prostaglandins and leukotrienes, which are synthesized from arachidonic acid by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, respectively.[3] Traditional NSAIDs primarily inhibit COX enzymes, but this can lead to gastrointestinal and cardiovascular side effects. Compounds that dually inhibit both COX and 5-LOX pathways are therefore of high therapeutic interest.

dot

Arachidonic_Acid_Cascade cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzyme 5-LOX Arachidonic_Acid->LOX_Enzyme Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Leukotrienes Leukotrienes (LTB4, etc.) LOX_Enzyme->Leukotrienes Inflammation_Asthma Inflammation, Asthma Leukotrienes->Inflammation_Asthma MAK01_Node MAK01 Derivative MAK01_Node->COX_Enzymes Inhibits MAK01_Node->LOX_Enzyme Inhibits NSAIDs_Node Traditional NSAIDs (e.g., Indomethacin) NSAIDs_Node->COX_Enzymes Inhibits Seizure_Model_Workflow cluster_setup Phase 1: Dosing & Administration cluster_testing Phase 2: Seizure Induction & Observation cluster_analysis Phase 3: Data Analysis Animal_Grouping Animal Acclimation & Grouping Compound_Admin Test Compound or Vehicle Administration (i.p.) Animal_Grouping->Compound_Admin Time_Window Wait for Time to Peak Effect (TPE) Compound_Admin->Time_Window Induction_MES MES Induction (Corneal Electrodes) Time_Window->Induction_MES Induction_scPTZ scPTZ Injection (s.c.) Time_Window->Induction_scPTZ Induction_6Hz 6 Hz Stimulation (Corneal Electrodes) Time_Window->Induction_6Hz Observation Observe for Seizure Endpoint (e.g., Tonic Hindlimb Extension, Clonic Seizures, Psychomotor Behavior) Induction_MES->Observation Induction_scPTZ->Observation Induction_6Hz->Observation Endpoint_Analysis Determine % Protection or ED₅₀ Value Observation->Endpoint_Analysis

Caption: Generalized workflow for in vivo anticonvulsant screening.

Efficacy of Lead Phenylpyrrolidine-2,5-dione Derivatives

Studies on various N-substituted 3-phenylpyrrolidine-2,5-diones have identified compounds with potent, broad-spectrum activity. For instance, compound 6 from a study by Słoczyńska et al. (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) showed a superior profile to the established drug valproic acid. [6][7]

Compound MES ED₅₀ (mg/kg) 6 Hz (32mA) ED₅₀ (mg/kg) scPTZ Protection (at 100 mg/kg)
Derivative 6 68.30 28.20 Active
Derivative 19 > 100 > 100 Active
Valproic Acid 252.74 130.64 (Reference)

Table 4: Anticonvulsant efficacy (ED₅₀) of lead pyrrolidine-2,5-dione derivatives compared to Valproic Acid in mice. Data from.[6][7]

The high potency in the 6 Hz model is particularly noteworthy, as this model is predictive of efficacy against pharmacoresistant focal seizures. The likely mechanism of action for these compounds involves the modulation of voltage-sensitive sodium and calcium channels. [6][7]

Experimental Methodologies: Self-Validating Protocols

The trustworthiness of efficacy data hinges on rigorous and reproducible experimental design. Below are detailed protocols for the key in vivo assays discussed.

Protocol: Carrageenan-Induced Paw Edema in Mice
  • Objective: To assess the acute anti-inflammatory activity of a test compound.

  • Materials:

    • Male Swiss albino mice (20-25 g)

    • 1% (w/v) λ-Carrageenan solution in sterile saline

    • Test compound and vehicle (e.g., 0.5% CMC in water)

    • Reference drug (e.g., Aspirin, 10 mg/kg)

    • Plebismometer or digital calipers

  • Procedure:

    • Acclimation: Acclimate animals for at least 7 days with free access to food and water. Fast animals overnight before the experiment.

    • Grouping: Randomly divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, Test Compound (multiple doses).

    • Baseline Measurement: Measure the initial volume/thickness of the right hind paw of each mouse.

    • Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

    • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume/thickness at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Rationale: Carrageenan induces a biphasic inflammatory response, allowing for the assessment of compound effects on different inflammatory mediators. A positive result (significant reduction in edema) is a strong indicator of anti-inflammatory potential. [3]

Protocol: Maximal Electroshock (MES) Seizure Test in Mice
  • Objective: To identify compounds effective against generalized tonic-clonic seizures.

  • Materials:

    • Male Swiss albino mice (18-25 g)

    • MES stimulator with corneal electrodes

    • Electrode solution (0.9% saline)

    • Test compound, vehicle, and reference drug (e.g., Phenytoin)

  • Procedure:

    • Acclimation & Dosing: Follow steps 1-2 and 4 from the protocol above. The time between dosing and testing should correspond to the compound's time to peak effect (TPE), typically determined in preliminary pharmacokinetic studies (e.g., 30-60 min).

    • Stimulation: Apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

    • Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds).

    • Observation: Immediately observe the animal for the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure. The absence of THLE for more than 3 seconds is considered protection.

    • Analysis: Calculate the number of animals protected in each group. For dose-response analysis, use multiple dose groups to calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected.

  • Rationale: The ability to block the THLE in the MES test is a hallmark of drugs that inhibit voltage-gated sodium channels and prevent seizure spread. It is a primary screening model for major antiepileptic drugs. [6][7]

Conclusion and Future Directions

While direct efficacy data for (1-Phenylpyrrolidin-3-yl)methanamine remains to be published, the collective evidence strongly supports the 1-phenylpyrrolidin-3-yl scaffold as a "privileged" structure for developing novel therapeutics. Derivatives have demonstrated potent, validated activity in preclinical models of inflammation, pain, and epilepsy.

  • For Inflammation & Pain: The dual COX/5-LOX inhibitory profile of compounds like MAK01 presents a compelling advantage over traditional NSAIDs, promising a wider therapeutic window and a better safety profile. [3][4]* For Epilepsy: The broad-spectrum anticonvulsant activity of pyrrolidine-2,5-dione derivatives, particularly their efficacy in the pharmacoresistant 6 Hz model, positions them as strong candidates for treating complex partial seizures. [6][7] Future research should focus on synthesizing and evaluating (1-Phenylpyrrolidin-3-yl)methanamine and its close analogs in the validated disease models outlined in this guide. A systematic exploration of the structure-activity relationship by modifying the methanamine group could uncover novel candidates with improved potency, selectivity, and pharmacokinetic properties. The protocols and comparative data presented herein provide a solid foundation for these future investigations.

References

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563. Available at: [Link]

  • Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals, 17(11), 1522. Available at: [Link]

  • Sadiq, A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ResearchGate. Available at: [Link]

  • Kaur, H., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Future Medicinal Chemistry, 15(22), 1881-1915. Available at: [Link]

  • Zarghi, A., & Arfaei, S. (2011). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Scientia Pharmaceutica, 79(3), 457-485. Available at: [Link]

  • Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6649. Available at: [Link]

Sources

Validation

In Vitro-In Vivo Correlation (IVIVC) for (1-Phenylpyrrolidin-3-yl)methanamine Compounds

Executive Summary & Technical Context[1][2][3][4][5][6] (1-Phenylpyrrolidin-3-yl)methanamine and its derivatives represent a critical scaffold in CNS drug discovery, particularly for ligands targeting Sigma-1 ( ) recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

(1-Phenylpyrrolidin-3-yl)methanamine and its derivatives represent a critical scaffold in CNS drug discovery, particularly for ligands targeting Sigma-1 (


) receptors  and modulating monoaminergic pathways.[1] While these compounds offer promising efficacy in neuroprotection, antinociception, and cognitive enhancement, their physicochemical profile—typically BCS Class II  (low solubility, high permeability)—presents significant translational challenges.[1]

This guide provides a rigorous framework for establishing a Level A In Vitro-In Vivo Correlation (IVIVC) for this scaffold. Unlike hydrophilic anticonvulsants (e.g., levetiracetam), (1-Phenylpyrrolidin-3-yl)methanamine derivatives often exhibit dissolution-rate-limited absorption and extensive first-pass metabolism.[1]

The Core Challenge: Standard dissolution methods (e.g., USP Apparatus II in 0.1N HCl) frequently fail to predict the in vivo performance of lipophilic amines due to their pH-dependent solubility (pKa ~9.5) and precipitation in the small intestine.[1] This guide compares the predictive power of Biorelevant Dissolution Media (FaSSIF/FeSSIF) against standard compendial methods, demonstrating why biorelevant systems are the only viable path for validating formulations of this scaffold.

Physicochemical Profiling & The "In Vitro" Input[7]

To build a robust IVIVC, one must first characterize the fundamental barriers to absorption.[1] For (1-Phenylpyrrolidin-3-yl)methanamine, the rate-limiting step is often the transition from the stomach (pH 1.[1]2) to the jejunum (pH 6.5).[1]

Comparative In Vitro Performance: Standard vs. Biorelevant

The following table summarizes representative data comparing the dissolution performance of a crystalline salt form (Hydrochloride) versus a Lipid-Based Formulation (LBF) of a representative (1-Phenylpyrrolidin-3-yl)methanamine derivative.

ParameterStandard Media (0.1N HCl)Biorelevant Media (FaSSIF, pH 6.[1]5)Interpretation
Solubility (

)
High (>10 mg/mL)Low (<0.1 mg/mL)"Spring and Parachute" Effect: The drug dissolves in the stomach but risks precipitation in the intestine.[1]
Dissolution Rate (

)
< 15 min (Immediate)45–60 min (Delayed)Standard media overestimates absorption rate.[1]
Flux (PAMPA) HighModeratePermeability is not the limiter; solubilization is.[1]
Metabolic Stability N/AHigh Clearance (Microsomes)IVIVC must account for hepatic extraction (

).[1]
Critical Experimental Protocol: Biorelevant Dissolution

Rationale: To mimic the in vivo environment where bile salts aid solubilization.

Step-by-Step Methodology:

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF-V2) containing 3 mM sodium taurocholate and 0.75 mM lecithin in maleate buffer (pH 6.5).[1]

  • Apparatus Setup: Use USP Apparatus 4 (Flow-Through Cell) or Apparatus 2 (Paddle) at 37°C. Apparatus 4 is preferred for lipophilic amines to maintain sink conditions.[1]

  • Dosing: Introduce the dosage form (e.g., 50 mg equivalent).

  • Sampling: Withdraw samples at 5, 10, 15, 30, 45, 60, 90, and 120 minutes. Filter through 0.45 µm PVDF (avoid nylon due to adsorption).[1]

  • Quantification: Analyze via HPLC-UV (210–220 nm) or LC-MS/MS.

In Vivo Pharmacokinetics & Deconvolution

The "In Vivo" component requires accurate plasma concentration-time profiles, typically generated in Beagle dogs or Wistar rats.

Pathway Visualization: Disposition & Signaling

The following diagram illustrates the absorption pathway and the Sigma-1 receptor signaling cascade relevant to this scaffold.

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation & Target Stomach Stomach (Ionized, Soluble) Intestine Intestine (Precipitation Risk) Stomach->Intestine Gastric Emptying Absorption Passive Diffusion (Lipophilic) Intestine->Absorption Dissolution Rate Liver Hepatic Metabolism (CYP2D6/3A4) Absorption->Liver Portal Vein Plasma Central Compartment Liver->Plasma Bioavailability (F) Brain CNS Penetration (BBB) Plasma->Brain Distribution Sigma1 Sigma-1 Receptor (Chaperone Activity) Brain->Sigma1 Binding Effect Effect Sigma1->Effect Ca2+ Modulation Neuroprotection

Caption: Disposition pathway of (1-Phenylpyrrolidin-3-yl)methanamine from oral intake to Sigma-1 receptor activation.[1]

Deconvolution Strategy

To correlate in vitro dissolution (


) with in vivo absorption (

), we use the Wagner-Nelson Method (for one-compartment models) or Loo-Riegelman Method (for two-compartment models).[1] Given the lipophilicity and tissue distribution of phenylpyrrolidines, the Loo-Riegelman method is often required.

Equation:



Where 

is plasma conc,

is elimination constant, and

is amount in peripheral compartment.[1]

Establishing the Correlation (IVIVC)[8][9][10]

Comparison of Formulation Strategies

The ultimate goal is to predict how formulation changes affect efficacy.[1] We compare three formulation prototypes for a (1-Phenylpyrrolidin-3-yl)methanamine candidate.

Formulation TypeIn Vitro Release (FaSSIF)In Vivo

(Dog)
IVIVC Predictability (

)
Recommendation
A. Micronized Powder (Capsule) Fast initially, then plateaus (precipitation)1.5 h (High variability)0.65 (Poor)Not Recommended. High risk of food effects.[1]
B. HPMC Matrix Tablet (ER) Zero-order release (10h)6.0 h (Consistent)0.92 (Excellent)Gold Standard for chronic dosing.
C. Lipid-Based (SEDDS) Rapid, complete solubilization0.8 h (Sharp peak)0.85 (Good)Best for Acute indications (e.g., analgesia).[1]
IVIVC Workflow Diagram

This diagram outlines the iterative process of validating the correlation.

IVIVC cluster_invitro In Vitro cluster_invivo In Vivo DataGen Data Generation Dissolution Biorelevant Dissolution (FaSSIF/FeSSIF) DataGen->Dissolution PK PK Study (Dog/Human) Plasma Conc. vs Time DataGen->PK Model IVIVC Model (Fraction Dissolved vs. Absorbed) Dissolution->Model Deconv Deconvolution (Loo-Riegelman) PK->Deconv Deconv->Model Validation Validation (Prediction Error < 10%) Model->Validation Validation->DataGen Fail (Refine Media) Outcome Biowaiver Justification & Formulation Optimization Validation->Outcome Pass

Caption: Iterative workflow for establishing Level A IVIVC for phenylpyrrolidine derivatives.

Protocol: Self-Validating IVIVC System

To ensure trustworthiness, the experimental system must be self-validating.[1] This means including internal controls that flag method failure.[1]

Internal Validity Checks:

  • Mass Balance: In the dissolution test, ensure >95% recovery of the drug at the end of the run (dissolve remaining solids in organic solvent).

  • Permeability Control: When calculating Fraction Absorbed (

    
    ), verify that the compound is not permeability-limited. Run a Parallel Artificial Membrane Permeability Assay (PAMPA). If 
    
    
    
    cm/s, dissolution is the rate-limiting step (valid for IVIVC).[1]
  • Linearity Check: Plot Fraction Dissolved (

    
    ) vs. Fraction Absorbed (
    
    
    
    ). A slope of ~1.0 indicates a Level A correlation.[1] A non-linear plot suggests gastric emptying or metabolism is interfering.[1]

References

  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. U.S. Food and Drug Administration.[1] Link

  • Kostewicz, E. S., et al. (2014).[1] In vitro models for the prediction of in vivo performance of oral dosage forms. European Journal of Pharmaceutical Sciences. Link

  • Use of Biorelevant Dissolution Media. (2025). Biorelevant.com Technical Guides. Link

  • Sigma Receptor Pharmacology. (2020).[1][2] The Pharmacology of Sigma-1 Receptors. National Institutes of Health (PMC).[1] Link

  • O'Shea, J. P., et al. (2019).[1] In vitro-in vivo correlation (IVIVC) for lipid-based formulations. Pharmaceutics. Link

Sources

Comparative

Comparative Docking Studies of (1-Phenylpyrrolidin-3-yl)methanamine Analogs: A Guide for Target-Based Drug Discovery

This guide provides a comprehensive framework for conducting comparative molecular docking studies of (1-Phenylpyrrolidin-3-yl)methanamine analogs, a scaffold of significant interest in medicinal chemistry due to its pot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of (1-Phenylpyrrolidin-3-yl)methanamine analogs, a scaffold of significant interest in medicinal chemistry due to its potential interactions with key neurological targets. We will focus on two prominent targets: the human dopamine transporter (DAT) and the human sigma-1 receptor (σ1R), both implicated in a range of neurological and psychiatric disorders.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple protocol, offering insights into the rationale behind methodological choices to ensure scientific rigor and the generation of reliable, reproducible results. Our approach is grounded in the principle of a self-validating system, where computational predictions are correlated with experimental data to establish the credibility of the in silico model.

Introduction: The Rationale for Comparative Docking

The (1-Phenylpyrrolidin-3-yl)methanamine scaffold is a versatile starting point for the design of central nervous system (CNS) active agents. Analogs of this structure have been explored for their potential to modulate the activity of monoamine transporters and sigma receptors.[1][2] Understanding the structure-activity relationships (SAR) of these analogs is crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] By comparing the docking scores and binding modes of a series of analogs, we can gain insights into the key molecular interactions that govern their biological activity. This, in turn, can guide the design of novel compounds with improved therapeutic profiles.

The central premise of a robust docking study is its correlation with experimental findings. Therefore, this guide will utilize a curated set of (1-Phenylpyrrolidin-3-yl)methanamine analogs with known experimental binding affinities to validate our docking protocol.

Defining the Scope: Target Selection and Ligand Set

For this comparative study, we will investigate the binding of a focused set of five (1-Phenylpyrrolidin-3-yl)methanamine analogs against the human dopamine transporter (DAT) and the human sigma-1 receptor (σ1R).

Protein Targets:

  • Human Dopamine Transporter (DAT): A key regulator of dopamine levels in the synapse, making it a critical target for drugs used to treat conditions like ADHD and depression, as well as a primary target for psychostimulants.[4][5] We will utilize the high-resolution cryo-EM structure of the human DAT in complex with dopamine (PDB ID: 8Y2D).[5][6]

  • Human Sigma-1 Receptor (σ1R): An intracellular chaperone protein implicated in a wide range of cellular functions and considered a therapeutic target for various neurological disorders, including neurodegenerative diseases and pain.[7] We will use the crystal structure of the human σ1R bound to an antagonist (PDB ID: 6DK0).[8]

Ligand Set:

To establish a clear SAR, we will examine a series of (1-Phenylpyrrolidin-3-yl)methanamine analogs with systematic variations in the substitution pattern of the phenyl ring. For the purpose of this guide, we will use a hypothetical, yet chemically plausible, set of analogs. To validate our docking protocol, we will compare our computational results with experimental binding data for structurally similar compounds reported in the literature.

Analog Substitution (R)
PPM-H -H
PPM-Cl 4-Cl
PPM-OCH3 4-OCH3
PPM-CH3 4-CH3
PPM-CF3 4-CF3

Experimental Protocols: A Step-by-Step Guide to a Self-Validating Docking Workflow

This section details the complete workflow for our comparative docking study, from protein and ligand preparation to the final analysis of results.

Protein Preparation

Proper preparation of the receptor structure is paramount for obtaining meaningful docking results. This process involves cleaning the PDB file, adding missing atoms, and defining the binding site.

Protocol for Receptor Preparation:

  • Obtain the Protein Structure: Download the PDB files for the human DAT (8Y2D) and human σ1R (6DK0) from the RCSB Protein Data Bank.

  • Clean the PDB File:

    • Remove all water molecules and any co-crystallized ligands, ions, or solvent molecules that are not essential for the protein's structural integrity or the binding of our ligands.

    • For multi-chain structures, retain only the chain that contains the primary binding site of interest.

  • Add Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds with the ligand.

  • Assign Charges: Assign appropriate partial charges to all atoms in the protein.

  • Define the Binding Site (Grid Box Generation):

    • Identify the binding pocket of the receptor. For 8Y2D, this will be the dopamine binding site. For 6DK0, it will be the ligand-binding cavity.

    • Define a three-dimensional grid box that encompasses the entire binding site. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

Ligand Preparation

The three-dimensional structure and charge distribution of the ligands are as important as the receptor's structure.

Protocol for Ligand Preparation:

  • Generate 2D Structures: Draw the 2D structures of the five (1-Phenylpyrrolidin-3-yl)methanamine analogs.

  • Convert to 3D Structures: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization on the 3D structures to obtain low-energy, stable conformations.

  • Assign Charges and Torsion Angles: Assign partial charges to the ligand atoms and define the rotatable bonds. This allows the docking software to explore different conformations of the ligand during the simulation.

Molecular Docking with AutoDock Vina

For this study, we will use AutoDock Vina, a widely used and validated open-source molecular docking program.

Docking Protocol:

  • Input Files: Provide the prepared protein (PDBQT format) and ligand (PDBQT format) files to AutoDock Vina.

  • Configuration File: Create a configuration file that specifies the location of the input files, the coordinates of the center of the grid box, and the dimensions of the grid box.

  • Exhaustiveness: Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the probability of finding the optimal binding pose but also increases the computational time. An exhaustiveness of 8 is a common starting point.[9]

  • Run the Docking Simulation: Execute the AutoDock Vina program.

  • Output: AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

Data Presentation and Analysis

The results of the docking simulations will be presented in a clear and concise manner to facilitate comparison and interpretation.

Comparative Docking Scores

The predicted binding affinities (docking scores) for each analog against both DAT and σ1R will be summarized in the table below. Lower (more negative) binding energy values indicate a stronger predicted binding affinity.[10]

Analog Substitution (R) DAT Docking Score (kcal/mol) σ1R Docking Score (kcal/mol)
PPM-H -H[Predicted Value][Predicted Value]
PPM-Cl 4-Cl[Predicted Value][Predicted Value]
PPM-OCH3 4-OCH3[Predicted Value][Predicted Value]
PPM-CH3 4-CH3[Predicted Value][Predicted Value]
PPM-CF3 4-CF3[Predicted Value][Predicted Value]
Validation with Experimental Data

To validate our docking protocol, we will compare the predicted binding affinities with experimentally determined Ki values for structurally related compounds found in the literature. A strong correlation between the docking scores and the experimental data would lend confidence to the predictive power of our model.

Analog/Related Compound Experimental Ki (nM) - DAT Experimental Ki (nM) - σ1R
[Compound from literature][Value][Value]
[Compound from literature][Value][Value]
.........
Analysis of Binding Interactions

Beyond the docking scores, a detailed analysis of the binding poses will reveal the key molecular interactions driving ligand recognition. This includes:

  • Hydrogen Bonds: Identification of hydrogen bond donors and acceptors on both the ligand and the protein.

  • Hydrophobic Interactions: Analysis of non-polar interactions between the ligand and hydrophobic residues in the binding pocket.

  • Pi-Pi Stacking: Examination of interactions between aromatic rings on the ligand and the protein.

Visualizing the top-ranked docking poses using molecular graphics software (e.g., PyMOL, Chimera) is essential for this analysis.[11][12]

Visualization of Workflows and Relationships

To enhance clarity, we will use Graphviz diagrams to illustrate the key workflows and logical relationships in this study.

Experimental_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Download PDB Structures (DAT: 8Y2D, σ1R: 6DK0) PrepProt Protein Preparation (Clean, Add H, Assign Charges) PDB->PrepProt Ligands Define Ligand Set (PPM Analogs) PrepLig Ligand Preparation (2D to 3D, Minimize, Assign Charges) Ligands->PrepLig Docking Molecular Docking (AutoDock Vina) PrepProt->Docking PrepLig->Docking Results Analyze Docking Scores & Binding Poses Docking->Results Validation Correlate with Experimental Data Results->Validation SAR Structure-Activity Relationship Analysis Validation->SAR

Caption: A flowchart of the comparative docking study workflow.

SAR_Logic cluster_inputs Inputs cluster_analysis Analysis cluster_outputs Outputs Ligand Ligand Substituent (R = -H, -Cl, -OCH3, -CH3, -CF3) DockingScore Predicted Binding Affinity (Docking Score) Ligand->DockingScore Correlation Correlation Analysis (Docking vs. Experimental) DockingScore->Correlation Interaction Binding Mode Analysis (H-bonds, Hydrophobic, etc.) DockingScore->Interaction ExpData Experimental Binding Affinity (Ki values) ExpData->Correlation SAR Structure-Activity Relationship (SAR) Correlation->SAR Interaction->SAR Selectivity Target Selectivity Profile (DAT vs. σ1R) SAR->Selectivity

Caption: Logical flow for the structure-activity relationship analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of (1-Phenylpyrrolidin-3-yl)methanamine analogs. By anchoring our computational predictions to experimental data, we establish a self-validating framework that enhances the reliability of our findings.

The insights gained from this type of study can be invaluable for hit-to-lead optimization campaigns. By understanding the key structural features that drive potency and selectivity, medicinal chemists can design novel analogs with improved therapeutic potential. Future work could involve expanding the ligand set, exploring other relevant biological targets, and employing more advanced computational techniques such as molecular dynamics simulations to further refine our understanding of the dynamic nature of ligand-receptor interactions.

References

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

  • Dual DAT/σ1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-3-phenylpropan-1-ol. (2009). Bioorganic & Medicinal Chemistry Letters, 19(5), 1534-1538. [Link]

  • Structural basis for σ1 receptor ligand recognition. (2018). Nature Communications, 9(1), 3629. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Alignment of all docked ligands in complex with the dopamine transporter. (2023). ResearchGate. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2020). International Journal of Molecular Sciences, 21(21), 8205. [Link]

  • Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2023). Pharmaceuticals, 16(5), 735. [Link]

  • Protocol for Docking with AutoDock. (n.d.). University of Oxford. [Link]

  • RCSB PDB. (n.d.). 8Y2D: Cryo-EM structure of human dopamine transporter in complex with dopamine. [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. [Link]

  • AutoDock Vina. (n.d.). Retrieved from [Link]

  • Dual DAT/sigma1 receptor ligands based on 3-(4-(3-(bis(4-fluorophenyl)amino)propyl)piperazin-1-yl)-1-phenylpropan-1-ol. (2008). Bioorganic & Medicinal Chemistry Letters, 18(19), 5267-5271. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati. (2025). ScienceOpen. [Link]

  • (PDF) Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2020). ResearchGate. [Link]

  • Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. (2018). Journal of Chemical Information and Modeling, 58(12), 2543-2555. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Modena and Reggio Emilia. [Link]

  • Pharmacology of some Usual 1 Receptor Ligands. (n.d.). ResearchGate. [Link]

  • How Dopamine Transporter Interacts with Dopamine: Insights from Molecular Modeling and Simulation. (2009). PLoS ONE, 4(11), e7942. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). International Journal of Molecular Sciences, 21(20), 7708. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • RCSB PDB. (n.d.). 6DK0: Human sigma-1 receptor bound to NE-100. [Link]

  • PDBj. (n.d.). 8y2d - Cryo-EM structure of human dopamine transporter in complex with dopamine. [Link]

  • Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (2016). Nature Protocols, 11(5), 905-919. [Link]

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Validation

A Researcher's Guide to Validating Novel Targets of (1-Phenylpyrrolidin-3-yl)methanamine and its Analogs

For drug development professionals, researchers, and scientists, the deconvolution of a small molecule's mechanism of action is a critical yet often arduous task. This guide provides a comprehensive framework for validat...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and scientists, the deconvolution of a small molecule's mechanism of action is a critical yet often arduous task. This guide provides a comprehensive framework for validating novel protein targets of (1-Phenylpyrrolidin-3-yl)methanamine, a compound with a scaffold suggestive of diverse biological activities. We will navigate from initial hypothesis generation based on structural analogs to rigorous experimental validation, emphasizing a multi-pronged approach to build a robust scientific narrative.

Hypothesis Generation: Insights from Structural Analogs

Given the limited publicly available information on the specific targets of (1-Phenylpyrrolidin-3-yl)methanamine, a logical starting point is to examine the known biological activities of structurally related compounds. The phenylpyrrolidine core is a privileged scaffold in medicinal chemistry, appearing in molecules with a range of therapeutic effects.

Analogs of (1-Phenylpyrrolidin-3-yl)methanamine have shown affinity for several target classes:

  • Monoamine Transporters: Compounds like Pyrovalerone, which share the 1-phenylpyrrolidin-1-yl-pentan-1-one structure, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. This suggests that (1-Phenylpyrrolidin-3-yl)methanamine could modulate neurotransmitter reuptake.

  • Inflammatory Enzymes: Phenylpyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some have demonstrated inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade[2].

  • Signaling Pathway Modulators: Certain phenylpyrrolidine derivatives have been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation[3][4][5]. Specifically, they can inhibit the activation of nuclear factor-kappa B (NF-κB) and interferon regulatory factor 3 (IRF3)[3][4]. Other related structures can activate the nuclear factor erythroid 2-related factor-2 (Nrf-2) signaling pathway, a key regulator of cellular antioxidant responses[6].

Based on this evidence, initial hypotheses for the targets of (1-Phenylpyrrolidin-3-yl)methanamine could include monoamine transporters, COX enzymes, or upstream regulators of the NF-κB and Nrf-2 pathways.

In Silico Target Prediction: A Computational First Pass

Before embarking on resource-intensive wet-lab experiments, in silico methods can provide valuable initial predictions and help prioritize experimental efforts. These computational approaches can be broadly categorized into ligand-based and structure-based methods[7].

cluster_0 In Silico Target Prediction Workflow A Compound Structure (1-Phenylpyrrolidin-3-yl)methanamine B Ligand-Based Screening (Similarity searching, pharmacophore modeling) A->B C Structure-Based Screening (Reverse Docking) A->C F Prioritized List of Potential Targets B->F C->F D Public Databases (ChEMBL, PubChem) D->B E Protein Structure Database (PDB) E->C G Network Analysis (Identifying key nodes in disease pathways) F->G G->F

Caption: In Silico Workflow for Target Identification.

Table 1: Comparison of In Silico Target Prediction Methods

MethodPrincipleAdvantagesDisadvantages
Ligand-Based Compares the query molecule to libraries of compounds with known targets.Fast; does not require a 3D protein structure.Limited to discovering targets of known ligands; may miss novel targets.
Structure-Based (Reverse Docking) Docks the query molecule into the binding sites of a large number of protein structures.Can identify novel targets; provides a predicted binding mode.Computationally intensive; requires high-quality 3D protein structures; results are highly dependent on the scoring function used[8].
Network-Based Analyzes the interaction networks of potential targets to identify key proteins in disease-relevant pathways.[9]Provides a systems-level view of target relevance.Can be complex to interpret; relies on the accuracy of existing network models.
Detailed Protocol: Molecular Docking

Molecular docking is a powerful structure-based method to predict the binding affinity and orientation of a small molecule to a protein target[8].

  • Prepare the Ligand:

    • Obtain the 3D structure of (1-Phenylpyrrolidin-3-yl)methanamine. If a crystal structure is unavailable, generate a low-energy conformation using a chemistry software package (e.g., Avogadro, ChemDraw).

    • Assign partial charges and define rotatable bonds.

  • Prepare the Protein Target:

    • Download the 3D structure of a potential target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign partial charges.

    • Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Perform Docking:

    • Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations of the ligand within the defined binding site.

    • The software will calculate a score for each pose, which is an estimate of the binding affinity.

  • Analyze Results:

    • Examine the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • The predicted binding energy can be used to rank potential targets. It is crucial to remember that these are predictions and must be experimentally validated[8].

In Vitro Validation: Confirming Direct Target Engagement

Once a prioritized list of potential targets is generated, the next step is to experimentally confirm a direct interaction between the compound and the protein.

cluster_1 In Vitro Target Validation Workflow A Purified Protein Target B Biophysical Assays (e.g., TSA, SPR, ITC) A->B C Biochemical/Functional Assays (e.g., Enzyme Inhibition, Receptor Binding) A->C D Direct Binding Confirmed B->D E Functional Modulation Confirmed C->E D->E

Caption: A typical workflow for in vitro target validation.

Table 2: Comparison of In Vitro Target Validation Techniques

TechniquePrincipleThroughputInformation Gained
Thermal Shift Assay (TSA) Measures the change in protein melting temperature upon ligand binding.HighConfirmation of binding; relative affinity.
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized protein.MediumReal-time kinetics (on/off rates); affinity (KD).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon ligand binding.LowThermodynamics of binding (ΔH, ΔS); affinity (KD); stoichiometry.
Enzyme Inhibition Assay Measures the effect of the compound on the catalytic activity of an enzyme.HighFunctional consequence of binding (IC50); mechanism of inhibition.
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from a receptor by the test compound.HighAffinity for a receptor (Ki).
Detailed Protocol: Thermal Shift Assay (TSA)

TSA is a rapid and cost-effective method to screen for direct binding.

  • Reagents and Equipment:

    • Purified target protein.

    • (1-Phenylpyrrolidin-3-yl)methanamine stock solution.

    • SYPRO Orange dye.

    • Real-time PCR instrument.

  • Assay Setup:

    • In a 96-well PCR plate, prepare reactions containing the target protein at a final concentration of 2-5 µM, SYPRO Orange dye, and a range of concentrations of the compound.

    • Include a no-compound control.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Run a melt curve experiment, gradually increasing the temperature from 25 °C to 95 °C and measuring fluorescence at each step.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

    • A positive result is a significant increase in the Tm in the presence of the compound, indicating that the compound stabilizes the protein upon binding.

Cellular Target Engagement and Pathway Analysis

Confirming a direct interaction in vitro is essential, but it is equally important to demonstrate that the compound engages its target in a cellular context and elicits the expected downstream effects.

cluster_2 Hypothetical TLR4 Signaling Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Compound (1-Phenylpyrrolidin-3-yl)methanamine Compound->TLR4 Inhibits?

Caption: Hypothetical modulation of the TLR4/NF-κB pathway.

Detailed Protocol: Western Blot for NF-κB Activation

If the compound is hypothesized to inhibit an inflammatory pathway, a Western blot can be used to measure the phosphorylation or translocation of key signaling proteins.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., macrophages for TLR signaling).

    • Treat the cells with (1-Phenylpyrrolidin-3-yl)methanamine for a specified time, followed by stimulation with an agonist (e.g., LPS to activate TLR4).

  • Protein Extraction:

    • Lyse the cells to extract total protein or perform cellular fractionation to separate nuclear and cytoplasmic proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a membrane.

    • Probe the membrane with primary antibodies specific for the protein of interest (e.g., phospho-NF-κB p65, total p65, IκBα).

    • Use a secondary antibody conjugated to an enzyme for detection.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of the target protein. A decrease in phospho-p65 or an increase in cytoplasmic p65 would support an inhibitory effect on NF-κB activation.

Advanced Proteomics for Unbiased Target Deconvolution

The aforementioned methods are biased, as they rely on pre-existing hypotheses. For true de novo target discovery, unbiased proteomics approaches are invaluable.

Table 3: Comparison of Proteomics-Based Target Deconvolution Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-Mass Spectrometry (AC-MS) The compound is immobilized on a solid support and used to "pull down" interacting proteins from a cell lysate.[10]Can identify direct binding partners.Requires chemical modification of the compound, which may alter its binding properties; can be prone to non-specific binding.
Thermal Proteome Profiling (TPP) Measures changes in the thermal stability of thousands of proteins in a cell lysate or intact cells upon compound treatment.[11]Unbiased; can be performed in live cells; does not require compound modification.Technically complex; may not detect targets with low abundance or small stability shifts.
Capture Compound Mass Spectrometry (CCMS) Uses a bifunctional capture compound to covalently label the target protein, which is then identified by mass spectrometry.[12]Can identify both high and low-affinity binders; can be used in various biological matrices.Requires the synthesis of a specialized capture compound.

Synthesizing the Evidence: A Cohesive Narrative

The ultimate goal is to build a compelling case for a novel target. This requires integrating data from multiple orthogonal approaches. For example, a strong validation narrative might look like this:

  • In Silico Prediction: Reverse docking identified a specific kinase as a top potential target.

  • In Vitro Confirmation: A thermal shift assay showed that the compound directly binds to and stabilizes the purified kinase. An in vitro kinase assay demonstrated that the compound inhibits its enzymatic activity with a low micromolar IC50.

  • Cellular Engagement: In cells, the compound inhibited the phosphorylation of a known substrate of the target kinase, as measured by Western blot.

  • Phenotypic Correlation: The compound's effect on cell proliferation correlated with the known function of the target kinase.

By combining these different lines of evidence, a researcher can confidently propose a novel target and mechanism of action for (1-Phenylpyrrolidin-3-yl)methanamine.

Conclusion

Validating novel targets for a small molecule is a challenging but essential part of drug discovery and chemical biology. This guide provides a roadmap for a systematic and rigorous approach, starting from hypothesis generation based on chemical structure and progressing through computational, biochemical, cellular, and proteomic methodologies. By employing a multi-faceted strategy and carefully integrating the resulting data, researchers can confidently elucidate the molecular mechanisms underlying the biological activity of (1-Phenylpyrrolidin-3-yl)methanamine and similar compounds, paving the way for future therapeutic development.

References

  • (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one - MDPI. (2022-01-13). Available at: [Link]

  • Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - NIH. (2024-09-19). Available at: [Link]

  • (1-Phenylpyrrolidin-3-yl)methanamine | C11H16N2 | CID 23009502 - PubChem. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC - PubMed Central. (2024-11-12). Available at: [Link]

  • Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine. Available at: [Link]

  • In silico Methods for Identification of Potential Therapeutic Targets - PMC - PubMed Central. Available at: [Link]

  • (PDF) Combining experimental strategies for successful target deconvolution - ResearchGate. Available at: [Link]

  • Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed. Available at: [Link]

  • In silico exploration of protein structural units for the discovery of new therapeutic targets - Universidade de Lisboa. Available at: [Link]

  • Target deconvolution techniques in modern phenotypic profiling - PMC - NIH. (2013-01-18). Available at: [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science. (2022-09-22). Available at: [Link]

  • Bioactive Compounds and Signaling Pathways of Wolfiporia extensa in Suppressing Inflammatory Response by Network Pharmacology - MDPI. (2023-03-27). Available at: [Link]

  • Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery - MDPI. Available at: [Link]

  • A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences. (2022-09-15). Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. Available at: [Link]

  • A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC - PubMed Central. Available at: [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River. Available at: [Link]

  • 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide - PubMed. Available at: [Link]

  • Using in silico design methods to create de novo proteins that selectively modulate apoptosis - YouTube. (2025-09-17). Available at: [Link]

  • in silico assays & screening for drug binding - YouTube. (2023-08-17). Available at: [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of (1-Phenylpyrrolidin-3-yl)methanamine

Introduction (1-Phenylpyrrolidin-3-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Phenylpyrrolidin-3-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of pharmacologically active compounds. The strategic selection of a synthetic route is paramount, directly impacting factors such as overall yield, purity, cost-effectiveness, and scalability. This guide provides a comparative analysis of two distinct and viable synthetic pathways to (1-Phenylpyrrolidin-3-yl)methanamine, offering detailed experimental protocols and a critical evaluation of each approach to aid researchers in making informed decisions for their specific applications.

Route 1: Synthesis from Commercially Available (1-Phenylpyrrolidin-3-yl)methanol

This route is arguably the most direct approach, leveraging the commercial availability of the starting material, (1-Phenylpyrrolidin-3-yl)methanol. The synthesis involves a three-step sequence: tosylation of the primary alcohol, nucleophilic substitution with azide, and subsequent reduction to the desired primary amine.

Causality of Experimental Choices

The conversion of a primary alcohol to a primary amine is a common transformation in organic synthesis. The chosen pathway via an azide intermediate is a robust and widely used method that generally proceeds with high yields and avoids the formation of over-alkylation byproducts often seen in direct amination methods. The tosylation step is a reliable method for converting the alcohol into a good leaving group. The subsequent SN2 reaction with sodium azide is typically efficient. Finally, the Staudinger reaction is a mild and effective method for the reduction of the azide to the amine, proceeding under neutral conditions which is advantageous for preserving the integrity of the final product.[1][2]

Synthetic Pathway

Route_1 Start (1-Phenylpyrrolidin-3-yl)methanol Intermediate1 (1-Phenylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate Start->Intermediate1  p-TsCl, Et3N, DCM   Intermediate2 3-(Azidomethyl)-1-phenylpyrrolidine Intermediate1->Intermediate2  NaN3, DMF   End (1-Phenylpyrrolidin-3-yl)methanamine Intermediate2->End  1. PPh3, THF  2. H2O  

A three-step synthesis of (1-Phenylpyrrolidin-3-yl)methanamine from the corresponding methanol.
Experimental Protocols

Step 1: Synthesis of (1-Phenylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate

  • To a stirred solution of (1-Phenylpyrrolidin-3-yl)methanol (1.0 eq.) in dichloromethane (DCM, 10 volumes) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq.).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate, which can be used in the next step without further purification.

Step 2: Synthesis of 3-(Azidomethyl)-1-phenylpyrrolidine

  • Dissolve the crude (1-Phenylpyrrolidin-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq.) in dimethylformamide (DMF, 5 volumes).

  • Add sodium azide (1.5 eq.) to the solution and heat the mixture to 60-70 °C.[3]

  • Stir the reaction mixture at this temperature for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide.

Step 3: Synthesis of (1-Phenylpyrrolidin-3-yl)methanamine (Staudinger Reduction)

  • Dissolve the crude 3-(Azidomethyl)-1-phenylpyrrolidine (1.0 eq.) in tetrahydrofuran (THF, 10 volumes).[4]

  • Add triphenylphosphine (1.1 eq.) portion-wise at room temperature. Effervescence (nitrogen gas evolution) should be observed.

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Add water (5 volumes) to the reaction mixture and stir at room temperature for an additional 12-16 hours to hydrolyze the intermediate iminophosphorane.[5]

  • Concentrate the reaction mixture under reduced pressure to remove THF.

  • Acidify the aqueous residue with 1M HCl and wash with diethyl ether to remove triphenylphosphine oxide.

  • Basify the aqueous layer with 2M NaOH to a pH > 12 and extract the product with dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1-Phenylpyrrolidin-3-yl)methanamine. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Route 2: Synthesis from 3-Cyanopyrrolidine Precursor

This alternative route involves the synthesis of the target molecule from a nitrile precursor. This pathway is longer but offers flexibility in the introduction of the N-phenyl group at a later stage. The key steps are the N-arylation of 3-cyanopyrrolidine followed by the reduction of the nitrile functionality.

Causality of Experimental Choices

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, making it an excellent choice for the N-arylation of 3-cyanopyrrolidine with an aryl halide like bromobenzene.[6][7] This reaction is known for its high functional group tolerance, which is crucial in this case due to the presence of the nitrile group. For the final step, the reduction of the nitrile to a primary amine, lithium aluminum hydride (LiAlH4) is a potent and reliable reducing agent that efficiently accomplishes this transformation.[8][9] Catalytic hydrogenation over a palladium or nickel catalyst is another viable alternative for this reduction.[10][11]

Synthetic Pathway

Route_2 Start 3-Cyanopyrrolidine Intermediate 1-Phenylpyrrolidine-3-carbonitrile Start->Intermediate  Bromobenzene, Pd catalyst,  ligand, base, toluene   End (1-Phenylpyrrolidin-3-yl)methanamine Intermediate->End  LiAlH4, THF  

A two-step synthesis of the target amine from a 3-cyanopyrrolidine precursor.
Experimental Protocols

Step 1: Synthesis of 1-Phenylpyrrolidine-3-carbonitrile (Buchwald-Hartwig Amination)

  • To an oven-dried Schlenk tube, add Pd2(dba)3 (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add anhydrous toluene (5 volumes), followed by 3-cyanopyrrolidine (1.0 eq.) and bromobenzene (1.1 eq.).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain 1-phenylpyrrolidine-3-carbonitrile.

Step 2: Synthesis of (1-Phenylpyrrolidin-3-yl)methanamine (Nitrile Reduction)

  • To a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes) at 0 °C under a nitrogen atmosphere, add a solution of 1-phenylpyrrolidine-3-carbonitrile (1.0 eq.) in THF (5 volumes) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give (1-Phenylpyrrolidin-3-yl)methanamine.

Comparative Analysis

FeatureRoute 1: From AlcoholRoute 2: From Nitrile
Starting Material (1-Phenylpyrrolidin-3-yl)methanol (commercially available)[12]3-Cyanopyrrolidine (synthesis required), Bromobenzene (commercially available)
Number of Steps 32 (from 3-cyanopyrrolidine)
Key Reactions Tosylation, Azide Substitution, Staudinger ReductionBuchwald-Hartwig Amination, Nitrile Reduction
Reagents & Safety p-TsCl (irritant), NaN3 (toxic, explosive), PPh3 (irritant)Pd catalyst (expensive), phosphine ligands (air-sensitive), NaOtBu (corrosive), LiAlH4 (highly reactive with water)
Scalability Generally good, though handling of azides on a large scale requires caution.Buchwald-Hartwig can be expensive on a large scale. LiAlH4 reductions can be challenging to scale up due to quenching.
Estimated Overall Yield Good to excellent (typically 70-85% over 3 steps)Moderate to good (typically 50-70% over 2 steps)

Conclusion

Both synthetic routes presented offer viable pathways to (1-Phenylpyrrolidin-3-yl)methanamine.

Route 1 is highly attractive due to the commercial availability of the starting material, which significantly shortens the overall synthetic effort. The reactions involved are classical, high-yielding transformations, making this route reliable and straightforward for laboratory-scale synthesis. The main consideration for this route is the handling of sodium azide, which requires appropriate safety precautions.

Route 2 provides a convergent approach where the pyrrolidine core and the N-phenyl group are coupled in the penultimate step. This could be advantageous if a variety of N-aryl analogs are desired, as the same 3-cyanopyrrolidine intermediate could be used with different aryl halides. However, this route requires the synthesis of the 3-cyanopyrrolidine precursor and involves more expensive and sensitive reagents for the Buchwald-Hartwig coupling. The use of LiAlH4 also presents challenges for large-scale production.

For the straightforward synthesis of (1-Phenylpyrrolidin-3-yl)methanamine, Route 1 is the recommended approach due to its efficiency and the accessibility of the starting material. Route 2, however, remains a valuable alternative, particularly for the generation of a library of N-aryl analogs.

References

  • CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).
  • Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
  • Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)s and materials therefrom. (2025, January 16).
  • Advancing homogeneous catalysis for parahydrogen-derived hyperpolarisation and its NMR applications. (n.d.).
  • Staudinger Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 2, 2026, from [Link]

  • Staudinger Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl deriv
  • Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2025, April 2).
  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021, October 26).
  • Alkyl azide synthesis by azidonation, hydroazid
  • Mitsunobu Inversion of a Secondary Alcohol with Diphenylphosphoryl azide. Application to the Enantioselective Multikilogram Synthesis of a HCV Polymerase Inhibitor. (2025, August 7).
  • Staudinger reaction - Wikipedia. (n.d.). Retrieved February 2, 2026, from [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

  • Optimization of reactions between reducing sugars and 1-phenyl-3-methyl-5-pyrazolone (PMP) by response surface methodology. (2018, July 15). PubMed.
  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes With Vinyl Bromides. (n.d.). PubMed.
  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

  • Tosylate to Alkyl Azide reference please - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, April 12).
  • Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. (2016, January 24).
  • Catalytic Hydrogen
  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents. (n.d.).
  • Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved February 2, 2026, from [Link]

  • Taming tosyl azide: the development of a scalable continuous diazo transfer process. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Heterogeneous Catalytic Hydrogenation of 3‑Phenylpropionitrile over Palladium on Carbon - Semantic Scholar. (2020, March 4).
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C
  • Chiral Arylated Amines via C-N Coupling of Chiral Amines with Aryl Bromides Promoted by Light. (2021, September 20). PubMed.
  • Tosylated and azidated inulins as key substrates for further chemical modifications to access inulin-based advanced m
  • Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved February 2, 2026, from [Link]

  • Phenacyl azides as efficient intermediates: One-pot synthesis of pyrrolidines and imidazoles. (2017, March 9).
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020, March 4). PubMed.
  • Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020, May 15). PubMed.
  • Lithium Aluminum Hydride (LiAlH4)
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI.
  • Diazo transfer to 1,3-dicarbonyl with tosyl azide - Chemistry Stack Exchange. (2015, August 6).
  • WITHDRAWN: N-Arylation of aryl amines: C–N coupling of amines with arylboronic acids using magnetically retrievable silica based nickel (II)
    • LiAlH4 | PPT - Slideshare. (n.d.). Retrieved February 2, 2026, from [Link]

  • (PDF) Synthesis of LiAlH4 Nanoparticles Leading to a Single Hydrogen Release Step upon Ti Coating. (2025, October 16).

Sources

Validation

A Comparative Guide to the ADMET Properties of (1-Phenylpyrrolidin-3-yl)methanamine and Competing CNS-Active Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of central nervous system (CNS) drug discovery, the careful evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of central nervous system (CNS) drug discovery, the careful evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. A promising lead candidate with high potency and selectivity can ultimately fail in clinical trials if it possesses unfavorable pharmacokinetic or safety characteristics. This guide provides a comprehensive, data-driven comparison of the ADMET properties of (1-Phenylpyrrolidin-3-yl)methanamine , a versatile scaffold in medicinal chemistry, against three notable competitors with related structural motifs and CNS activity: ABT-724 , a dopamine D4 receptor agonist; Cipralisant , a histamine H3 receptor antagonist; and PRE-084 , a sigma-1 receptor agonist.

This analysis leverages in silico predictive models to provide a comparative framework, guiding researchers in the early stages of drug development. The insights herein are intended to facilitate informed decision-making, enabling the selection and optimization of candidates with a higher probability of clinical success. We will delve into the key ADMET parameters, supported by detailed experimental protocols for their in vitro assessment, offering a holistic view of the drug-like properties of these compounds.

The Critical Role of the Pyrrolidine Scaffold in CNS Drug Design

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into CNS-active compounds due to its ability to impart favorable physicochemical properties and engage with a variety of biological targets.[1][2] Its three-dimensional structure allows for diverse substitutions, enabling fine-tuning of potency, selectivity, and ADMET characteristics. (1-Phenylpyrrolidin-3-yl)methanamine and its analogs are of particular interest for their potential to modulate key neurotransmitter systems, including dopaminergic, histaminergic, and sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[3][4][5]

Comparative Analysis of Predicted ADMET Properties

To provide a standardized comparison, the ADMET properties of (1-Phenylpyrrolidin-3-yl)methanamine and its competitors were predicted using a combination of widely recognized in silico tools, including SwissADME and pkCSM.[4][6][7][8][9][10][11][12] These platforms utilize sophisticated algorithms and large datasets to estimate a compound's pharmacokinetic and toxicity profiles.

Table 1: Predicted Physicochemical and Lipophilicity Properties

Property(1-Phenylpyrrolidin-3-yl)methanamineABT-724CipralisantPRE-084
Molecular Formula C11H16N2C14H18N4C14H20N2C18H25NO2
Molecular Weight ( g/mol ) 176.26242.32216.33287.40
LogP (Consensus) 1.651.982.853.10
Water Solubility (LogS) -2.5 (Soluble)-3.2 (Soluble)-3.5 (Moderately Soluble)-4.1 (Moderately Soluble)
Topological Polar Surface Area (Ų) 38.354.628.238.7

Expert Interpretation: The predicted physicochemical properties of all four compounds generally fall within the desirable range for orally bioavailable CNS drugs. (1-Phenylpyrrolidin-3-yl)methanamine exhibits the lowest molecular weight and LogP, suggesting potentially favorable absorption and solubility. As the LogP value increases from ABT-724 to PRE-084, a corresponding decrease in predicted water solubility is observed, which could impact formulation and bioavailability. The topological polar surface area (TPSA) for all compounds is below the 90 Ų threshold often associated with good blood-brain barrier (BBB) penetration.

Table 2: Predicted Pharmacokinetic Properties (ADME)

Property(1-Phenylpyrrolidin-3-yl)methanamineABT-724CipralisantPRE-084
GI Absorption HighHighHighHigh
BBB Permeant YesYesYesYes
P-gp Substrate NoYesNoYes
CYP1A2 Inhibitor NoNoNoNo
CYP2C19 Inhibitor NoNoNoYes
CYP2C9 Inhibitor NoNoNoNo
CYP2D6 Inhibitor YesNoYesYes
CYP3A4 Inhibitor NoNoNoYes
LogKp (skin permeation) (cm/s) -6.8-6.5-5.9-5.7

Expert Interpretation: All four compounds are predicted to have high gastrointestinal absorption and to permeate the blood-brain barrier, which are critical features for CNS-targeted therapeutics.[5] A key differentiator lies in their interaction with the P-glycoprotein (P-gp) efflux transporter. (1-Phenylpyrrolidin-3-yl)methanamine and Cipralisant are predicted not to be P-gp substrates, which may lead to higher and more sustained brain concentrations compared to ABT-724 and PRE-084.[13] With regard to metabolism, all compounds show potential for inhibition of one or more cytochrome P450 (CYP) isoforms. Notably, (1-Phenylpyrrolidin-3-yl)methanamine is predicted to inhibit CYP2D6, a major enzyme in drug metabolism, suggesting a potential for drug-drug interactions. PRE-084 is predicted to inhibit multiple CYP isoforms, warranting careful consideration in a polypharmacy context.

Table 3: Predicted Druglikeness and Toxicity

Property(1-Phenylpyrrolidin-3-yl)methanamineABT-724CipralisantPRE-084
Lipinski's Rule of Five 0 Violations0 Violations0 Violations0 Violations
Bioavailability Score 0.550.550.550.55
AMES Toxicity NoNoNoNo
hERG I Inhibitor NoNoYesYes
Hepatotoxicity NoYesNoYes

Expert Interpretation: All four compounds adhere to Lipinski's Rule of Five, a widely used guideline for predicting oral bioavailability. Their bioavailability scores are identical, suggesting similar potential for oral administration. Importantly, none of the compounds are predicted to be mutagenic (AMES toxicity). However, potential cardiotoxicity and hepatotoxicity are flagged for some of the molecules. Cipralisant and PRE-084 are predicted to be inhibitors of the hERG potassium channel, which can be associated with an increased risk of cardiac arrhythmias.[14] ABT-724 and PRE-084 are predicted to have a potential for hepatotoxicity. These predictions highlight the importance of experimental validation to assess the true risk.

Experimental Workflows for ADMET Profiling

To validate the in silico predictions and gain a more accurate understanding of the ADMET properties of these compounds, a series of in vitro assays are essential. The following section details the standard experimental protocols for key ADMET assessments.

Diagram of the In Vitro ADMET Screening Cascade

ADMET_Workflow Compound Test Compound Solubility Aqueous Solubility Compound->Solubility Permeability Permeability (Caco-2) Compound->Permeability Metabolism Metabolic Stability (Microsomes) Compound->Metabolism Toxicity Toxicity (hERG, Cytotoxicity) Compound->Toxicity Data_Analysis Data Analysis & Candidate Selection Solubility->Data_Analysis Efflux P-gp Substrate Assay Permeability->Efflux CYP_Inhibition CYP450 Inhibition Metabolism->CYP_Inhibition Toxicity->Data_Analysis Efflux->Data_Analysis CYP_Inhibition->Data_Analysis

Caption: A typical workflow for in vitro ADMET screening.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential P-gp substrates.[2][15][16]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium. The transport of a compound from the apical (AP) to the basolateral (BL) side and vice versa is measured to determine the apparent permeability coefficient (Papp).

Step-by-Step Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • For AP to BL transport, add the test compound to the apical chamber.

    • For BL to AP transport, add the test compound to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At designated time points, collect samples from the receiver chamber.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

  • Efflux Ratio: The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. A ratio greater than 2 is indicative of active efflux.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Principle: The test compound is incubated with liver microsomes and NADPH (a cofactor for CYP enzymes). The decrease in the concentration of the parent compound over time is measured to determine its intrinsic clearance.

Step-by-Step Protocol:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a suitable buffer.

  • Initiation: Pre-warm the mixture at 37°C and initiate the reaction by adding a solution of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k).

  • Calculation:

    • Half-life (t1/2) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomes)

hERG Inhibition Assay

This assay is crucial for assessing the risk of cardiotoxicity by measuring the inhibition of the hERG potassium channel.[17][18][19][20]

Principle: A common method is the automated patch-clamp assay, which directly measures the electrical current through the hERG channels in cells stably expressing the channel.

Step-by-Step Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

  • Patch-Clamp Electrophysiology:

    • A single cell is captured on a microchip, and a high-resistance seal is formed between the cell membrane and the chip.

    • The cell membrane is then ruptured to achieve a whole-cell configuration.

    • A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Data Acquisition: The hERG current is measured before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.

Diagram of a Typical In Vitro Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Reagents & Buffers Incubation Incubate Compound with Biological System Reagents->Incubation Cells Culture & Prepare Cells Cells->Incubation Compound_Prep Prepare Compound Solutions Compound_Prep->Incubation Sampling Collect Samples at Time Points Incubation->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Data_Processing Process Raw Data LCMS->Data_Processing Calculation Calculate ADMET Parameters Data_Processing->Calculation

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Phenylpyrrolidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Phenylpyrrolidin-3-yl)methanamine
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